N-Methyl-4-pyridone-3-carboxamide
描述
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. N1-Methyl-4-pyridone-5-carboxamide (4PY ) is a normal human metabolite (one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation). 4PY concentration in serum is elevated in non-dialyzed chronic renal failure (CRF) patients when compared with controls. (A3294).
属性
IUPAC Name |
1-methyl-4-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLRWTOPTKGYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227697 | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Methyl-4-pyridone-3-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
769-49-3 | |
| Record name | N1-Methyl-4-pyridone-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4S15CI8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N1-Methyl-4-pyridone-3-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of N-Methyl-4-pyridone-3-carboxamide in NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin, has emerged as a molecule of significant interest in the study of NAD+ metabolism and its implications for human health. Historically considered an inert excretion product, recent evidence suggests 4PY and its derivatives may play active roles in cellular processes, particularly under conditions of metabolic stress and in various pathologies. This technical guide provides an in-depth exploration of the role of 4PY in NAD+ metabolism, detailing its biochemical origins, its impact on cellular energetics and inflammatory pathways, and its potential as a biomarker. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction to NAD+ Metabolism and the Formation of 4PY
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, participating in a vast array of redox reactions critical for energy production. Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, which are involved in vital cellular processes such as DNA repair, gene expression, and calcium signaling.
The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. When NAD+ levels are in excess, or when the salvage pathway is saturated, nicotinamide (NAM), a primary breakdown product of NAD+-consuming enzymes, is catabolized for excretion. This process involves the methylation of NAM by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase acts on MNAM to produce two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2][3] While 2PY is the major metabolite in humans under normal physiological conditions, the ratio of 2PY to 4PY can be altered in various disease states.
The Metabolic Pathway of 4PY Formation
The catabolism of nicotinamide to 4PY is a multi-step enzymatic process primarily occurring in the liver. The pathway serves to clear excess nicotinamide and maintain NAD+ homeostasis.
Quantitative Effects of 4PY and its Derivatives on NAD+ Metabolism
While 4PY itself is a terminal metabolite, its ribosylated and phosphorylated derivatives have been shown to impact cellular NAD+ levels and overall energy balance. The ribonucleoside form, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), can be taken up by cells and phosphorylated to form 4PYR monophosphate (4PYMP), diphosphate (4PYDP), and triphosphate (4PyTP). These molecules can act as structural analogs of NAD+ and its precursors, potentially interfering with NAD+-dependent enzymatic reactions.
| Compound | Cell Type | Concentration | Effect on NAD+ Levels | Effect on ATP Levels | Reference |
| 4PYR | Human Endothelial Cells | Not specified | Depletion | Depletion | [1] |
| 4PYR | 4T1 Breast Cancer Cells | 100 µM (24h) | Significant Decrease | Not specified | [1] |
| 4PYR | 4T1 Breast Cancer Cells | 100 µM (72h) | Significant Decrease | Not specified | [1] |
| 4PYR | LEC and H5V Cells | Not specified | No significant effect on iNAD+ pool | Strong depletion of iATP in H5V cells | [4] |
Note: The quantitative data on the direct effects of 4PY on NAD+ levels are limited, with more research focusing on its ribosylated form, 4PYR.
The Pro-inflammatory Role of 4PY
Recent studies have challenged the notion of 4PY as a biologically inert metabolite. Evidence suggests that at elevated concentrations, as observed in certain pathologies, 4PY can exert pro-inflammatory effects. A key finding is the ability of 4PY to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[4][5] VCAM-1 plays a critical role in the adhesion and transmigration of leukocytes, a hallmark of inflammation and a key event in the pathogenesis of atherosclerosis.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of 4PY in NAD+ metabolism and related cellular processes.
Quantification of 4PY and NAD+ Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 4PY and other NAD+ metabolites in biological samples.
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a cold extraction solvent (e.g., 80% methanol) containing internal standards.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like NAD+ and its precursors.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
In Vitro PARP-1 Activity Assay
The activity of PARP-1 can be measured using commercially available kits or by developing an in-house assay. The general principle involves the PARP-1 catalyzed transfer of ADP-ribose from NAD+ to a substrate, often histones.
General Protocol:
-
Prepare a reaction mixture containing assay buffer, activated DNA (to stimulate PARP-1), and the test compound (e.g., 4PYR).
-
Add purified recombinant PARP-1 enzyme to the reaction mixture.
-
Initiate the reaction by adding NAD+.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of poly(ADP-ribose) (PAR) formed using one of the following methods:
-
ELISA-based: Use an anti-PAR antibody for detection.
-
Fluorometric: Use a fluorescently labeled NAD+ analog or a reagent that detects the remaining NAD+.
-
In Vitro SIRT1 Activity Assay
SIRT1 activity is typically measured by monitoring the deacetylation of a fluorescently labeled peptide substrate.
General Protocol:
-
Prepare a reaction mixture containing assay buffer, a fluorogenic SIRT1 substrate, and the test compound (e.g., 4PYR).
-
Add purified recombinant SIRT1 enzyme.
-
Initiate the reaction by adding NAD+.
-
Incubate at 37°C for a specified time.
-
Add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a microplate reader.
VCAM-1 Expression Assay in Endothelial Cells
The effect of 4PY on VCAM-1 expression in endothelial cells (e.g., HUVECs) can be assessed at both the mRNA and protein levels.
Experimental Workflow:
Protocols:
-
RT-qPCR: Isolate total RNA from treated and control cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for VCAM-1 and a housekeeping gene for normalization.
-
Western Blot: Prepare total protein lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody for detection.
-
Flow Cytometry: For cell surface VCAM-1, detach cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze by flow cytometry.
4PY as a Biomarker
The accumulation of 4PY in various pathological conditions has positioned it as a potential biomarker. Elevated levels of 4PY have been associated with:
-
Chronic Kidney Disease (CKD): Impaired renal clearance leads to a significant accumulation of 4PY, which is considered a uremic toxin.[6][7]
-
Cardiovascular Disease (CVD): High circulating levels of 4PY are independently associated with an increased risk of major adverse cardiovascular events (MACE).[2][4]
-
Recurrent Miscarriage: Studies have shown a correlation between elevated 4PY levels and the risk of recurrent pregnancy loss.[3]
The measurement of 4PY in plasma or urine could, therefore, serve as a valuable tool for risk stratification and monitoring disease progression in these and potentially other conditions.
Conclusion and Future Directions
This compound, once relegated to the status of a simple waste product, is now recognized as a bioactive molecule with the potential to influence cellular function, particularly in the context of inflammation and metabolic disease. Its role as a terminal metabolite of the NAD+ salvage pathway underscores the importance of maintaining a balanced NAD+ metabolome. The pro-inflammatory effects of 4PY, mediated at least in part through the upregulation of VCAM-1, provide a plausible mechanistic link between altered NAD+ metabolism and cardiovascular pathology.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which 4PY and its derivatives exert their cellular effects.
-
Conducting further quantitative studies to establish clear dose-response relationships between 4PY/4PYR and NAD+ levels, as well as the activity of NAD+-dependent enzymes.
-
Exploring the therapeutic potential of modulating 4PY levels or blocking its downstream effects in relevant disease models.
-
Validating the clinical utility of 4PY as a biomarker in large-scale prospective studies.
A deeper understanding of the multifaceted role of 4PY in NAD+ metabolism will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a range of metabolic and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 7. A Pilot Study Investigating Changes in the Human Plasma and Urine NAD+ Metabolome During a 6 Hour Intravenous Infusion of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Synthesis of N-Methyl-4-pyridone-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-pyridone-3-carboxamide, also known as 4PY or N-Me-4PY, is a key metabolite in the catabolism of nicotinamide adenine dinucleotide (NAD+). As a breakdown product of niacin (Vitamin B3), its presence and concentration in biological fluids are of significant interest in metabolic studies and are increasingly being investigated for their association with various physiological and pathological states, including cardiovascular disease.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a heterocyclic aromatic compound belonging to the nicotinamide family.[3] It is an extremely weak basic (essentially neutral) compound.[3]
| Property | Value | Reference |
| CAS Number | 769-49-3 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Melting Point | 176 °C |
Biosynthesis and Biological Significance
This compound is a terminal product of the NAD+ salvage pathway. In this pathway, nicotinamide is methylated to form N-methylnicotinamide (NMN), which is then oxidized by aldehyde oxidase to yield this compound and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY).[5][6] This biosynthetic process primarily occurs in the liver.[7][8]
The level of this compound in urine can serve as an indicator of in vivo aldehyde oxidase activity.[9] Its quantification in biological samples is crucial for understanding NAD+ metabolism and the impact of various physiological and pathological conditions on this pathway.[10]
Signaling Pathway: NAD+ Catabolism
The following diagram illustrates the key steps in the catabolism of NAD+ leading to the formation of this compound.
Chemical Synthesis
A common and effective method for the chemical synthesis of this compound starts from 4-chloronicotinic acid. The following protocol is a multi-step process involving esterification, methoxylation, amidation, and methylation.[9]
Experimental Protocol: Synthesis from 4-Chloronicotinic Acid
Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate
-
To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.
-
Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8–9) and extract with chloroform (CHCl₃) (2 x 15 mL).[9]
Step 2: Synthesis of 4-methoxypyridine-3-carboxamide
This step involves the conversion of the ester to an amide. While the specific details for this intermediate are not fully elaborated in the provided source, a general amidation procedure would involve reacting the ester with ammonia or an ammonia equivalent.
Step 3: Synthesis of 1-N-methyl-4-oxo-pyridine-3-carboxamide
-
To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).
-
Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.
-
After 24 hours, cool the mixture in an ice bath for 1 hour.
-
Filter the resulting yellow precipitate, wash with methanol, and dry under high vacuum.
-
The final product, this compound, is obtained with a reported yield of 65% and generally does not require further purification.[9]
Quantitative Data: Synthesis
| Step | Product | Starting Material | Yield | Purity | Reference |
| 3 | This compound | 4-methoxypyridine-3-carboxamide | 65% | High (no purification needed) | [9] |
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[9] Commercial suppliers of this compound often provide a Certificate of Analysis with HPLC purity data, which is typically >98%.[4]
Quantitative Analysis in Biological Samples
The quantification of this compound in biological matrices, such as urine, is essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[11][12]
Experimental Protocol: LC-MS/MS Analysis of Urine Samples
The following is a general workflow for the analysis of this compound in urine.
1. Sample Preparation:
-
Enzymatic Deconjugation: To measure total concentrations (free and conjugated forms), urine samples may be treated with a deconjugating enzyme.
-
Solid Phase Extraction (SPE): SPE is often used for sample clean-up and concentration. A common approach involves using a mixed-mode (reverse-phase/anion-exchange) sorbent.[12]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is frequently used.[11]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM potassium dihydrogenphosphate) with an organic modifier like acetonitrile. The pH is often adjusted to be acidic (e.g., pH 3.0 with phosphoric acid).[11]
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analyte from other matrix components.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
Quantitative Data: Analytical Method
| Parameter | Value | Reference |
| Technique | HPLC-UV | |
| Column | 7-ODS-L (250 mm x 4.6 mm, 7 µm) | [11] |
| Mobile Phase | 10 mM KH₂PO₄-acetonitrile (96:4, v/v), pH 3.0 | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 260 nm | [11] |
| Detection Limit | 2 pmol (304 pg) | [11] |
| Analysis Time | ~15 min | [11] |
Experimental Workflow: LC-MS/MS Analysis
The logical flow for a typical quantitative analysis of this compound in a biological sample is depicted below.
Conclusion
This compound is a significant metabolite in the NAD+ catabolic pathway, and its study provides valuable insights into cellular metabolism. The availability of robust chemical synthesis protocols and sensitive analytical methods enables researchers to investigate its role in health and disease. This guide offers a foundational understanding of the key technical aspects related to the discovery and synthesis of this important molecule, providing a valuable resource for scientists and professionals in the field. Further research into the enzyme kinetics of aldehyde oxidase and the development of alternative synthetic routes will continue to advance our understanding of this compound.[1][13][14][15][16]
References
- 1. Mechanistic evaluation of substrate inhibition kinetics observed from aldehyde oxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 4. bdg.co.nz [bdg.co.nz]
- 5. goldmanlaboratories.com [goldmanlaboratories.com]
- 6. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE BIOSYNTHESIS this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Defining NAD(P)(H) Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 13. Evidence for Substrate-Dependent Inhibition Profiles for Human Liver Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathway of N-Methyl-4-pyridone-3-carboxamide (4PY) Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-pyridone-3-carboxamide (4PY), a major catabolite of nicotinamide (a form of vitamin B3), is a crucial biomarker in studies of NAD+ metabolism and has implications in various physiological and pathological states. This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of 4PY. It details the enzymatic conversion of N-methyl-nicotinamide (MNA) to 4PY, catalyzed by aldehyde oxidase (AOX), and places this reaction within the broader context of NAD+ metabolism. This document includes a summary of quantitative data on metabolite levels, detailed experimental protocols for the analysis of this pathway, and visualizations of the key processes to facilitate a deeper understanding for researchers in drug development and metabolic studies.
Introduction: The Significance of 4PY in Nicotinamide Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a critical role in energy metabolism, DNA repair, and cell signaling. The catabolism of NAD+ generates nicotinamide, which can be recycled back to NAD+ via the salvage pathway or be further metabolized for excretion. A key step in the excretion pathway is the methylation of nicotinamide to N-methyl-nicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to form two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2] The formation of these pyridones is a critical route for the elimination of excess nicotinamide.
The ratio and concentration of these metabolites, particularly 4PY, in biological fluids such as urine and plasma, are often used as indicators of NAD+ turnover and nicotinamide metabolism.[3][4] Altered levels of these metabolites have been associated with various conditions, including kidney disease and certain types of cancer. Therefore, a thorough understanding of the biochemical pathway of 4PY formation is essential for researchers studying NAD+ metabolism and its role in health and disease.
The Biochemical Pathway of 4PY Formation
The formation of this compound is a two-step enzymatic process that begins with the methylation of nicotinamide, followed by the oxidation of the resulting product.
Step 1: Methylation of Nicotinamide to N-methyl-nicotinamide (MNA)
The initial step in this catabolic pathway is the methylation of nicotinamide at the N1 position of the pyridine ring to form N-methyl-nicotinamide (MNA). This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme primarily found in the liver. The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process.
-
Enzyme: Nicotinamide N-methyltransferase (NNMT)
-
Substrates: Nicotinamide, S-adenosyl-L-methionine (SAM)
-
Products: N-methyl-nicotinamide (MNA), S-adenosyl-L-homocysteine (SAH)
-
Location: Cytosol, primarily in the liver
Step 2: Oxidation of MNA to this compound (4PY)
The second and final step is the oxidation of N-methyl-nicotinamide (MNA) to this compound (4PY). This reaction is catalyzed by Aldehyde Oxidase (AOX) , specifically the human isoform AOX1.[5] AOX is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of various xenobiotics and endogenous compounds. In this reaction, an oxygen atom is incorporated into the pyridine ring of MNA, leading to the formation of the pyridone structure. It is important to note that AOX also catalyzes the formation of the isomeric product, N-methyl-2-pyridone-5-carboxamide (2PY), from MNA.[5][6]
-
Enzyme: Aldehyde Oxidase 1 (AOX1)
-
Substrate: N-methyl-nicotinamide (MNA)
-
Product: this compound (4PY) (and N-methyl-2-pyridone-5-carboxamide, 2PY)
-
Location: Cytosol, primarily in the liver
The overall pathway is a critical component of the body's mechanism to handle excess nicotinamide and maintain NAD+ homeostasis.
Quantitative Data on Nicotinamide Metabolites
| Metabolite | Biological Fluid | Concentration/Excretion Rate | Reference |
| N-methyl-nicotinamide (MNA) | Urine | Lower excretion compared to 2PY. | [7] |
| N-methyl-2-pyridone-5-carboxamide (2PY) | Urine | Median excretion of 178.1 µmol/day in renal transplant recipients and 155.6 µmol/day in healthy kidney donors. | [7] |
| This compound (4PY) | Urine | 7.12 ± 3.25 µmol/day in Japanese students. This is approximately one-fourth of MNA and one-ninth of 2PY excretion. | [3] |
| This compound (4PY) | Plasma | Approximately 54 µg per 100 ml three hours after ingestion of 600 mg of nicotinamide. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 4PY formation.
Quantification of 4PY and Related Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the simultaneous micro-determination of nicotinamide and its major metabolites.[9]
Objective: To quantify the levels of this compound (4PY), N-methyl-2-pyridone-5-carboxamide (2PY), and nicotinamide in biological samples (e.g., urine).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm I.D., 7 µm particle size)
-
Potassium dihydrogenphosphate (KH₂PO₄)
-
Acetonitrile (ACN)
-
Phosphoric acid (H₃PO₄)
-
Isonicotinamide (internal standard)
-
Standards for nicotinamide, 2PY, and 4PY
-
Biological samples (e.g., urine)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the supernatant with the mobile phase as needed.
-
Add a known concentration of the internal standard (isonicotinamide) to each sample.
-
-
HPLC Analysis:
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v). Adjust the pH to 3.0 with concentrated phosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm).
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of nicotinamide, 2PY, and 4PY standards.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
The reported detection limits for this method are approximately 2 pmol for both 2PY and 4PY.[9]
-
Aldehyde Oxidase (AOX) Activity Assay in Human Liver Cytosol
This protocol provides a general framework for measuring the activity of AOX towards a substrate like MNA using human liver cytosol.[10]
Objective: To determine the in vitro metabolic activity of aldehyde oxidase in human liver cytosol using N-methyl-nicotinamide as a substrate.
Materials:
-
Human liver cytosol (commercially available)
-
N-methyl-nicotinamide (MNA) (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Menadione (a specific AOX inhibitor, for control experiments)
-
Acetonitrile (ACN) or other suitable quenching solution
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing human liver cytosol (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).
-
For inhibitor control wells, pre-incubate the cytosol with an AOX inhibitor like menadione (e.g., 10 µM) for a few minutes.
-
Pre-warm the reaction mixture to 37°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, MNA, to the reaction mixture. The final concentration of MNA should be varied to determine kinetic parameters.
-
-
Incubation and Sampling:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the formation of the product, 4PY (and 2PY), using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of the product formed over time to determine the initial reaction velocity.
-
If substrate depletion is measured, the rate of disappearance can be used to calculate intrinsic clearance.
-
By varying the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics, though specific values for MNA with human AOX1 are not well-documented in the literature.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a general experimental workflow.
Caption: Biochemical pathway of nicotinamide catabolism leading to the formation of 2PY and 4PY.
Caption: General experimental workflow for an aldehyde oxidase (AOX) activity assay.
Conclusion
The formation of this compound is a key step in the catabolism of nicotinamide, driven by the sequential action of nicotinamide N-methyltransferase and aldehyde oxidase. Understanding this pathway is crucial for interpreting metabolic studies and for the development of drugs that may interact with these enzymes. The provided quantitative data, experimental protocols, and visual diagrams offer a solid foundation for researchers to delve into the intricacies of 4PY formation and its role in human physiology and disease. Further research is warranted to elucidate the precise kinetic parameters of human AOX1 in the conversion of MNA to 4PY, which will enhance the accuracy of metabolic modeling and our understanding of NAD+ homeostasis.
References
- 1. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 2. The impact of single nucleotide polymorphisms on human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Aldehyde Oxidase-Catalyzed Metabolism of N1-Methylnicotinamide in Vivo and in Vitro in Chimeric Mice with Humanized Liver | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
N-Methyl-4-pyridone-3-carboxamide and its link to cardiovascular disease
An In-depth Technical Guide on N-Methyl-4-pyridone-3-carboxamide and its Link to Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recent advancements in metabolomics have identified this compound (4PY), a terminal metabolite of excess niacin (Vitamin B3), as a novel and significant contributor to cardiovascular disease (CVD) risk.[1][2][3] This discovery has unveiled a previously unrecognized pathway linking niacin metabolism to vascular inflammation, a cornerstone in the pathogenesis of atherosclerosis and subsequent major adverse cardiovascular events (MACE).[2][4][5] This technical guide provides a comprehensive overview of the core science behind 4PY, including its biochemical origins, its mechanistic link to vascular inflammation, quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Introduction: The Niacin Paradox and the Emergence of 4PY
Niacin has a paradoxical history in cardiovascular medicine. While high-dose niacin can lower LDL cholesterol, clinical trials have shown a disappointing lack of corresponding reduction in cardiovascular events, and in some cases, increased overall mortality.[3][6] This has led to the hypothesis of unaccounted-for adverse effects. The identification of 4PY and its pro-inflammatory properties offers a compelling explanation for this paradox.[3]
Untargeted metabolomics analyses of large patient cohorts have consistently demonstrated a strong association between elevated plasma levels of 4PY and increased risk for MACE, independent of traditional risk factors.[1][3][7] These findings position 4PY as a potential new biomarker for residual cardiovascular risk and a therapeutic target for novel interventions.
Biochemical Pathway of 4PY Formation
This compound is not a direct dietary component but rather a product of the body's metabolism of excess niacin.[8] When the body's requirement for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for which niacin is a precursor, is saturated, the surplus niacin is catabolized.
The pathway proceeds as follows:
-
Excess Niacin/NAD+ : Dietary niacin and tryptophan contribute to the body's NAD+ pool.[1]
-
Methylation : Excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).
-
Oxidation : MNA is then oxidized by aldehyde oxidase 1 (AOX1) to produce two main terminal metabolites: this compound (4PY) and its structural isomer, N-Methyl-2-pyridone-5-carboxamide (2PY).[9]
Genetic factors also play a role. A genetic variant, rs10496731, in the gene encoding aminocarboxymuconate semialdehyde decarboxylase (ACMSD), an enzyme that regulates de novo NAD+ synthesis from tryptophan, has been significantly associated with circulating levels of both 2PY and 4PY.[1][10]
Figure 1: Simplified biochemical pathway of 4PY formation from excess niacin.
The Mechanistic Link to Cardiovascular Disease: Vascular Inflammation
The primary mechanism by which 4PY contributes to cardiovascular disease is through the induction of vascular inflammation.[1][4] This process is initiated by the activation of endothelial cells, the thin layer of cells lining the blood vessels.
Key molecular events include:
-
Upregulation of VCAM-1 : In vitro and in vivo studies have demonstrated that physiological levels of 4PY, but not its isomer 2PY, directly induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][6]
-
Leukocyte Adhesion : VCAM-1 is a critical adhesion molecule that facilitates the binding of leukocytes (white blood cells) to the endothelial surface.[9] Experiments using intravital microscopy in mouse models have confirmed that 4PY treatment enhances the adherence of leukocytes to the vessel wall.[1]
-
Atherogenesis : The adhesion and subsequent transmigration of leukocytes into the sub-endothelial space is a foundational step in the development of atherosclerotic plaques.
Bioinformatic analyses of transcriptomic data from endothelial cells treated with 4PY also suggest the enrichment of pathways related to transcriptional regulation and WNT signaling, indicating a broader impact on endothelial cell function.[1]
Figure 2: Signaling pathway of 4PY-induced vascular inflammation.
Quantitative Data from Clinical and Preclinical Studies
The association between 4PY and cardiovascular risk is supported by robust quantitative data from multiple large-scale studies.
Table 1: Association of 4PY Levels with Major Adverse Cardiovascular Events (MACE)
| Cohort | Number of Participants (n) | Follow-up Period | Hazard Ratio (HR) for MACE (Highest vs. Lowest Quartile of 4PY) | 95% Confidence Interval (CI) |
| U.S. Validation Cohort | 2,331 | 3 years | 1.89 | 1.26–2.84 |
| European Validation Cohort | 832 | 3 years | 1.99 | 1.26–3.14 |
| Data sourced from Ferrell et al., Nature Medicine (2024).[1][7] |
Table 2: Correlation between 4PY and Soluble VCAM-1 (sVCAM-1)
| Cohort | Number of Participants (n) | Correlation Coefficient (rho) | P-value |
| U.S. Validation Cohort Subset | 974 | 0.18 | 1.1 x 10⁻⁸ |
| Data sourced from Ferrell et al., Nature Medicine (2024).[1][7] |
These data highlight a consistent and statistically significant association between higher circulating levels of 4PY and both an increased risk of future cardiovascular events and elevated levels of a key inflammatory marker.
Experimental Protocols
The following sections outline the methodologies used in the key experiments that established the link between 4PY and vascular inflammation. These protocols are based on the descriptions provided in the primary literature.[1][11]
In Vitro Endothelial Cell Activation Assay
-
Objective : To determine the direct effect of 4PY on VCAM-1 expression in vascular endothelial cells.
-
Cell Culture : Human aortic endothelial cells (HAECs) are cultured in standard endothelial growth medium supplemented with growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Treatment : Confluent monolayers of HAECs are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control (e.g., sterile phosphate-buffered saline). Lipopolysaccharide (LPS) is often used as a positive control for inducing an inflammatory response. The typical treatment duration is 4-6 hours.
-
Endpoint Analysis :
-
mRNA Expression : Total RNA is extracted from the cells. The expression level of VCAM1 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression : Cell lysates are collected, and total protein is quantified. VCAM-1 protein levels are determined by Western blotting using a specific anti-VCAM-1 antibody.
-
Transcriptomics : For a global view of gene expression changes, RNA sequencing (RNA-seq) is performed on the extracted RNA.[2] Differential gene expression analysis is then conducted to identify genes and pathways affected by 4PY treatment.
-
In Vivo Mouse Model of Vascular Inflammation
-
Objective : To investigate the effect of 4PY on VCAM-1 expression and leukocyte adhesion in a living organism.
-
Animal Model : C57BL/6 mice are commonly used for these studies.
-
Treatment : Mice are administered 4PY, 2PY, or a vehicle control via intraperitoneal (i.p.) injection. To maintain elevated circulating levels, injections may be repeated (e.g., at 0, 2, and 4 hours).
-
Endpoint Analysis :
-
Aortic VCAM-1 Expression : After a set period (e.g., 6 hours after the first injection), mice are euthanized, and the aortas are harvested. The expression of VCAM-1 on the aortic endothelium is assessed using immunohistochemistry with an anti-VCAM-1 antibody.
-
Leukocyte Adhesion : Intravital microscopy is used to directly visualize and quantify the adhesion of leukocytes to the endothelium of small blood vessels (e.g., auricular venules) in real-time in anesthetized mice following treatment.
-
Figure 3: Overall experimental workflow for linking 4PY to CVD.
Implications for Drug Development and Future Research
The identification of the 4PY-VCAM-1 axis as a driver of vascular inflammation opens new avenues for cardiovascular drug development.
-
Therapeutic Targets : The enzymes involved in 4PY synthesis, such as NNMT and AOX1, could be potential targets for inhibition to reduce circulating 4PY levels.
-
Diagnostic Biomarkers : Measuring plasma 4PY levels could help identify individuals with high residual cardiovascular risk who may not be captured by traditional risk assessment tools.[5] This would allow for earlier and more aggressive preventive strategies.
-
Dietary Considerations : These findings raise questions about the widespread fortification of foods with niacin, especially in populations that are not deficient.[3][12] Further research is needed to establish safe upper limits of niacin intake that do not lead to pro-inflammatory levels of 4PY.
Long-term studies are required to fully understand the impact of chronic 4PY elevation on the progression of atherosclerosis and other cardiovascular phenotypes.[1][3]
Conclusion
This compound has emerged from a novel discovery to a clinically relevant molecule implicated in the pathogenesis of cardiovascular disease. Its role as a terminal metabolite of excess niacin that directly promotes vascular inflammation via the upregulation of VCAM-1 provides a mechanistic explanation for the "niacin paradox" and identifies a new pathway contributing to residual cardiovascular risk. The data presented in this guide underscore the importance of this pathway and highlight 4PY as a promising biomarker and therapeutic target for the next generation of cardiovascular disease interventions.
References
- 1. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell RNA-Seq Data: Differential Expression and Functional Enrichment Analyses to Study Phenotypic Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.univpm.it [iris.univpm.it]
- 10. Improvement of endothelial cell viability at 4 degrees C by addition of lazaroid U74500A to preservation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA-seq analysis of transcriptomes in thrombin-treated and control human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-4-pyridone-3-carboxamide (4PY): A Novel Mediator of Vascular Inflammation and Cardiovascular Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), has recently emerged as a key player in the pathophysiology of cardiovascular disease (CVD).[1][2][3][4] Historically considered an inert breakdown product, recent evidence demonstrates that elevated circulating levels of 4PY are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke.[1][3][5] Mechanistic studies have revealed that 4PY is not merely a biomarker but a direct instigator of vascular inflammation, a critical process in the initiation and progression of atherosclerosis.[2][4] This technical guide provides a comprehensive overview of the physiological function of 4PY, with a focus on its role in cardiovascular pathology. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this novel pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways.
Biosynthesis and Metabolism of 4PY
This compound is a heterocyclic aromatic compound derived from the catabolism of nicotinamide adenine dinucleotide (NAD) and excess dietary niacin.[6][7] The biosynthesis of 4PY is a multi-step process that primarily occurs in the liver. When the body's capacity to utilize niacin for NAD synthesis is exceeded, the surplus enters a "spillover" pathway.[1][3] In this pathway, nicotinamide is methylated to form 1-methylnicotinamide, which is then oxidized by the enzyme aldehyde oxidase to yield both N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.[6][8][9]
While both 2PY and 4PY are terminal metabolites, recent research indicates that 4PY is the primary driver of the observed pro-inflammatory effects.[5][10] 4PY is also recognized as a uremic toxin, with elevated levels observed in individuals with chronic kidney disease.[3]
Figure 1: Biosynthesis pathway of 4PY from excess niacin.
Physiological Function and Pathophysiological Role in Cardiovascular Disease
The primary physiological consequence of elevated 4PY levels is the induction of vascular inflammation.[2][4] This pro-inflammatory activity directly contributes to the pathogenesis of atherosclerosis and increases the risk of cardiovascular events.
Induction of Vascular Inflammation
In preclinical models, direct administration of 4PY has been shown to cause significant vascular inflammation.[1][2] This inflammatory response is characterized by the upregulation of adhesion molecules on the surface of endothelial cells, which facilitates the recruitment and attachment of leukocytes to the blood vessel wall—a critical initiating event in the formation of atherosclerotic plaques.
Signaling Pathway: Upregulation of VCAM-1
The pro-inflammatory effects of 4PY are mediated, at least in part, through the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] In vitro studies have demonstrated that physiological concentrations of 4PY, but not its isomer 2PY, induce both the mRNA and protein expression of VCAM-1 in human endothelial cells.[10] This increased expression of VCAM-1 on the endothelial surface enhances the adhesion of leukocytes, thereby promoting vascular inflammation.[10]
Figure 2: Signaling pathway of 4PY-induced vascular inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies on the effects of 4PY.
Table 1: Clinical Association of 4PY with Major Adverse Cardiovascular Events (MACE)
| Cohort | N | Endpoint | Hazard Ratio (HR) per SD increase in 4PY | 95% Confidence Interval (CI) | p-value | Reference |
| US Validation | 2,331 | 3-year MACE | 1.89 | 1.26 - 2.84 | <0.01 | [5] |
| European Validation | 832 | 3-year MACE | 1.99 | 1.26 - 3.14 | <0.01 | [5] |
Table 2: In Vitro Effects of 4PY on VCAM-1 Expression in Human Endothelial Cells
| Treatment | VCAM-1 mRNA Fold Change (vs. Vehicle) | VCAM-1 Protein Fold Change (vs. Vehicle) | Reference |
| 4PY (physiological conc.) | Significantly elevated | Significantly elevated | [10] |
| 2PY (physiological conc.) | No significant change | No significant change | [10] |
Table 3: In Vivo Effects of 4PY in a Mouse Model of Vascular Inflammation
| Treatment | Endpoint | Observation | Reference |
| 4PY | Endothelial VCAM-1 Protein Expression | Significantly increased vs. vehicle control | [10] |
| 4PY | Leukocyte Adhesion to Venules | Significantly increased vs. vehicle control | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the physiological function of 4PY.
Measurement of 4PY in Biological Samples
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[11][12]
-
Sample Preparation: Plasma or urine samples are deproteinized, typically with an organic solvent like acetonitrile.[13] An internal standard is added for quantification. The supernatant is then evaporated and the residue is reconstituted for injection into the LC-MS/MS system.[13]
-
Chromatography: A reverse-phase C18 column is commonly used for separation.[11]
-
Detection: Mass spectrometry is used for sensitive and specific detection and quantification of 4PY.[12]
In Vitro Endothelial Cell Culture and Treatment
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.
-
Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium.
-
Treatment: Cells are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control for a specified period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).[1]
-
Analysis of VCAM-1 Expression:
Mouse Model of 4PY-Induced Vascular Inflammation
-
Animal Model: C57BL/6 mice are commonly used.
-
Treatment: Mice are administered 4PY or a vehicle control via intraperitoneal injection. To maintain elevated circulating levels, injections may be repeated over a period of several hours.
-
Analysis of Vascular Inflammation:
-
Immunohistochemistry: Aortas are harvested, sectioned, and stained for VCAM-1 and endothelial markers (e.g., PECAM) to visualize and quantify VCAM-1 expression in the endothelium.[14]
-
Intravital Microscopy: This technique is used to directly observe and quantify leukocyte adhesion to the endothelium in living mice, typically in the small venules of the ear or cremaster muscle.[14]
-
Figure 3: Experimental workflows for studying 4PY's effects.
Implications for Drug Development
The discovery of 4PY as a pro-inflammatory mediator opens new avenues for the development of cardiovascular therapeutics. Targeting the 4PY pathway could represent a novel strategy to reduce residual cardiovascular risk that persists despite current standard-of-care treatments. Potential therapeutic approaches could include:
-
Inhibition of 4PY Biosynthesis: Developing small molecule inhibitors of aldehyde oxidase, the enzyme responsible for 4PY production.
-
Blocking 4PY's Pro-inflammatory Effects: Identifying and antagonizing the receptor or cellular uptake mechanism for 4PY on endothelial cells.
-
Enhancing 4PY Clearance: Developing strategies to increase the renal or metabolic clearance of 4PY.
Conclusion
This compound is a physiologically active metabolite of niacin that plays a direct causal role in promoting vascular inflammation and is strongly associated with an increased risk of cardiovascular disease. Its mechanism of action involves the upregulation of VCAM-1 on endothelial cells, leading to enhanced leukocyte adhesion. The elucidation of this novel pathway provides a new framework for understanding and potentially treating residual cardiovascular risk. Further research into the therapeutic targeting of 4PY is warranted and holds promise for the development of new strategies to combat atherosclerotic cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research [lerner.ccf.org]
- 5. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Biological Significance of N-Methyl-4-pyridone-3-carboxamide (4PY) Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin (Vitamin B3), has emerged as a molecule of significant biological interest. Historically viewed as a simple waste product, recent evidence has implicated its accumulation in the pathophysiology of several chronic diseases. This technical guide provides a comprehensive overview of the biological significance of 4PY accumulation, with a focus on its role in cardiovascular and renal diseases. We present quantitative data on 4PY levels in various physiological and pathological states, detailed experimental protocols for its measurement and functional analysis, and visual representations of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the roles of NAD+ metabolism in health and disease.
Introduction to this compound (4PY)
This compound (4PY) is an organic compound derived from the breakdown of niacin and its essential coenzyme derivative, NAD+.[1][2] It is structurally isomeric to N-methyl-2-pyridone-5-carboxamide (2PY), another major niacin metabolite.[3] The formation of 4PY occurs in the final steps of niacin catabolism, where N1-methylnicotinamide (MNA) is oxidized by the enzyme aldehyde oxidase.[2][4]
Under normal physiological conditions, 4PY is excreted in the urine.[1] However, in states of excess niacin intake or impaired renal function, 4PY can accumulate in the plasma and various tissues, leading to potential pathological consequences.[5][6] Emerging research has strongly associated elevated levels of 4PY with an increased risk of cardiovascular disease (CVD) and the progression of chronic kidney disease (CKD), where it is considered a uremic toxin.[5][7][8] This guide delves into the data supporting these associations and the experimental approaches used to study the biological effects of 4PY.
Quantitative Data on 4PY Accumulation
The accumulation of 4PY is a key indicator of altered niacin metabolism and has been quantified in several clinical contexts. The following tables summarize the available quantitative data on 4PY concentrations in plasma/serum and its excretion in urine under normal and diseased conditions.
Table 1: Plasma/Serum Concentrations of this compound (4PY)
| Condition | Subject Group | Mean Concentration (± SD) or Range | Reference(s) |
| Healthy | Adults | 0.26 ± 0.09 µM | [2] |
| Chronic Kidney Disease (CKD) | Stage 3 | 2.61 µM | [6] |
| Stage 4 | 3.17 µM | [6] | |
| Stage 5 | 3.72 µM | [6] | |
| Uremic Patients (General) | Several-fold higher than healthy subjects | [5][7] | |
| Hemodialysis Patients | Significantly elevated, temporarily reduced post-dialysis | [5] | |
| Cardiovascular Disease (CVD) | Patients with high 4PY levels | Associated with a ~2-fold increased risk of major adverse cardiovascular events | [8][9] |
Table 2: Urinary Excretion of this compound (4PY)
| Condition | Subject Group | Mean Excretion Rate (± SD) | Reference(s) |
| Healthy | Japanese Students on self-selected diets | 7.12 ± 3.25 µmol/day | [1] |
Signaling Pathways and Biological Effects
The accumulation of 4PY is not a benign event. It has been shown to actively participate in signaling pathways that promote inflammation, a key process in the pathogenesis of cardiovascular and renal diseases.
NAD+ Catabolism and 4PY Formation
The synthesis of 4PY is the culmination of the NAD+ salvage and degradation pathway. Excess nicotinamide is methylated to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form both 2PY and 4PY.
Figure 1: NAD+ Catabolic Pathway to 4PY and 2PY.
4PY-Induced Vascular Inflammation
A significant pathological effect of 4PY accumulation is the induction of vascular inflammation.[1] Studies have shown that physiological levels of 4PY, but not its isomer 2PY, can induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[10] This upregulation of VCAM-1 promotes the adhesion of leukocytes to the vascular endothelium, a critical early step in the development of atherosclerotic plaques.[1][8]
References
- 1. Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research [lerner.ccf.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease [mdpi.com]
- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 6. The complexity of nicotinamide adenine dinucleotide (NAD), hypoxic, and aryl hydrocarbon receptor cell signaling in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 8. Heart disease: Can too much vitamin B3 increase risk? [medicalnewstoday.com]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
Methodological & Application
Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the quantification of N-Methyl-4-pyridone-3-carboxamide (N-Me-4-PY), a key metabolite in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway. This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and pharmaceutical research.
This compound is a significant downstream product of nicotinamide metabolism.[1][2] Its quantification in biological matrices such as urine and plasma is crucial for understanding NAD+ homeostasis, vitamin B3 metabolism, and the pathophysiology of various diseases, including kidney injury.[3] This note details two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is formed from nicotinamide, a form of vitamin B3 and a precursor to NAD+. Following the degradation of NAD(P)(H), nicotinamide is methylated to form 1-methylnicotinamide (N-Me-Nam).[1][2] Subsequently, N-Me-Nam is oxidized to generate N-methylated pyridones, including N-Me-4-PY.[1] The accurate measurement of N-Me-4-PY provides insights into the flux of the NAD+ metabolic network.
Analytical Methods and Protocols
This section provides detailed protocols for the quantification of N-Me-4-PY in biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the simultaneous determination of nicotinamide and its major metabolites in urine.
Experimental Workflow
References
HPLC method for N-Methyl-4-pyridone-3-carboxamide analysis in urine
An Application Note and Protocol for the HPLC Analysis of N-Methyl-4-pyridone-3-carboxamide in Urine
Introduction
This compound (4-Py) is a significant metabolite of nicotinamide, a form of vitamin B3.[1][2] As a downstream product in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway, the quantification of 4-Py in urine serves as a valuable biomarker for assessing niacin status and studying metabolic processes.[3][4] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Py in urine, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound in urine samples. The stationary phase consists of a nonpolar C18 column, while a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte and other urine components between the stationary and mobile phases. An internal standard, isonicotinamide, is employed to ensure accuracy and precision by correcting for variations in sample injection and potential matrix effects.[1] Detection is achieved by monitoring the UV absorbance at 260 nm, a wavelength at which 4-Py exhibits significant absorption.[1]
Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size) or equivalent C18 column[1]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Reagents
-
This compound (4-Py) analytical standard
-
Isonicotinamide (Internal Standard, IS)
-
Potassium dihydrogenphosphate (KH2PO4), HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphoric acid (H3PO4), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL of 4-Py): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Stock Internal Standard Solution (1 mg/mL of Isonicotinamide): Accurately weigh 10 mg of isonicotinamide and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to achieve a concentration range appropriate for the expected levels in urine. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL. To each working standard, add the internal standard to a final concentration of 5 µg/mL.
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 890 µL of ultrapure water and 10 µL of the 1 mg/mL internal standard stock solution.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Operating Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | 7-ODS-L (250 mm x 4.6 mm, 7 µm) or equivalent C18 |
| Mobile Phase | 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 260 nm[1] |
| Internal Standard | Isonicotinamide[1] |
| Total Run Time | Approximately 15 minutes[1] |
Data Presentation
Method Validation Parameters
The following table presents typical method validation parameters for the HPLC analysis of this compound in urine, based on literature data.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 2 pmol (304 pg)[1] |
| Limit of Quantification (LOQ) | Typically 5-10 pmol |
| Intra-assay Precision (%CV) | < 8%[5] |
| Inter-assay Precision (%CV) | < 8%[5] |
| Recovery | > 80%[5] |
Visualizations
Metabolic Pathway of Nicotinamide
References
- 1. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 5. academic.oup.com [academic.oup.com]
LC-MS/MS protocol for detecting N-Methyl-4-pyridone-3-carboxamide in plasma
An LC-MS/MS protocol for the sensitive and specific quantification of N-Methyl-4-pyridone-3-carboxamide (4PY) in plasma has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals studying nicotinamide metabolism and its implications in various physiological and pathological states. 4PY, a major metabolite of nicotinamide (Vitamin B3), is increasingly recognized as a significant biomarker in clinical research.[1][2]
This application note provides a detailed methodology for the analysis of 4PY in plasma samples, including sample preparation, chromatographic separation, and mass spectrometric detection.
Application Notes
Introduction
This compound (also known as N'-methyl-4-pyridone-5-carboxamide or 4PY) is a key downstream metabolite of nicotinamide adenine dinucleotide (NAD) metabolism.[1][2] Its quantification in biological matrices such as plasma is essential for understanding the disposition of nicotinamide and for investigating its role in various health and disease states. The presented LC-MS/MS method offers high sensitivity and specificity for the reliable measurement of 4PY in plasma.
Method Summary
This protocol employs a simple protein precipitation step for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of 4PY from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring a specific Multiple Reaction Monitoring (MRM) transition for 4PY.
Experimental Protocols
1. Materials and Reagents
-
This compound (4PY) reference standard
-
Internal Standard (IS), e.g., 6-chloronicotinamide[3] or a stable isotope-labeled 4PY
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (or species of interest), blank
-
Standard laboratory equipment (pipettes, centrifuges, vials)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 4PY and the IS in a suitable solvent (e.g., methanol or ACN/water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 4PY stock solution in ACN/water (10:90, v/v) to create calibration standards.
-
Spiked Calibration and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples (low, medium, and high concentrations).
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of ACN containing the internal standard.[3][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., ACN/water, 10:90, v/v with 0.1% formic acid).[3][4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: An HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm, or equivalent reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A gradient elution program should be optimized to ensure separation from other metabolites. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (4PY) | m/z 153 → 136[3][4] |
| MRM Transition (IS) | To be determined based on the selected internal standard (e.g., for 6-chloronicotinamide, m/z 157 → 122). |
5. Data Analysis
-
Integrate the chromatographic peaks for 4PY and the IS.
-
Calculate the peak area ratio of 4PY to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of 4PY in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma. The values are based on published data for similar analytes and methodologies.[3][5]
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Methyl-4-pyridone-3-carboxamide for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-pyridone-3-carboxamide is a pyridone derivative of significant interest in biomedical research. It is an endogenous metabolite of nicotinamide (a form of vitamin B3) and a catabolite of the essential coenzyme nicotinamide adenine dinucleotide (NAD).[1][2] Emerging research has implicated this compound in various physiological and pathological processes, making its availability for in vitro and in vivo studies crucial for advancing our understanding of human health and disease. This document provides detailed application notes and protocols for the chemical synthesis of this compound to support ongoing research endeavors.
Recent studies have highlighted this compound as a potential biomarker for cardiovascular disease and have noted its association with an increased risk of such conditions.[3] Furthermore, it is recognized as a uremic toxin that accumulates in individuals with kidney dysfunction.[1] Its role as a metabolite in the broader context of NAD metabolism also positions it as a key molecule for investigations into aging, metabolic disorders, and cellular bioenergetics.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | [3] |
| Common Name | This compound, 4PY | [3] |
| CAS Number | 769-49-3 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [4][5] |
| Molecular Weight | 152.15 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 176 °C | [4] |
| Solubility | Soluble in PBS (≥ 50 mg/mL) | [6] |
| Storage Conditions | -80°C (6 months), -20°C (1 month, protect from light) | [6] |
Signaling and Metabolic Pathways
NAD Metabolism and Formation of this compound
This compound is a terminal metabolite in the catabolism of NAD. The pathway begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[2] Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of 1-methylnicotinamide to this compound and its isomer, N-methyl-2-pyridone-5-carboxamide.[2] This metabolic route is a key component of nicotinamide clearance and has been implicated in cellular energy homeostasis and disease pathology.[2]
Experimental Protocols
Chemical Synthesis of this compound
The following protocol describes a multi-step synthesis of this compound, adapted from described synthetic routes for pyridone derivatives. This procedure is intended for researchers with experience in synthetic organic chemistry. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4-Chloronicotinic acid
-
Anhydrous methanol
-
Acetyl chloride
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Ammonia (7N solution in methanol)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of Methyl 4-chloronicotinate
-
To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-chloronicotinate.
Step 2: Synthesis of Methyl 4-methoxynicotinate
-
To a solution of methyl 4-chloronicotinate (from Step 1) in anhydrous DMF (10 mL), add sodium methoxide (1.2 equivalents).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-methoxynicotinate.
Step 3: Synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
-
Dissolve methyl 4-methoxynicotinate (1.0 equivalent) in anhydrous DMF.
-
Add methyl iodide (1.5 equivalents) and stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 4: Synthesis of this compound
-
Dissolve the crude product from Step 3 in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed tube at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
References
- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 4. This compound | 769-49-3 | FM30065 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Deuterium-Labeled N-Methyl-4-pyridone-3-carboxamide as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-pyridone-3-carboxamide (4PY) is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. As a downstream product of nicotinamide (a form of vitamin B3), its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, nutritional research, and in understanding various disease states. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the use of deuterium-labeled this compound (4PY-d3) as an internal standard for the accurate quantification of endogenous 4PY.
Analyte and Internal Standard
| Compound | Chemical Formula | Monoisotopic Mass |
| This compound (4PY) | C₇H₈N₂O₂ | 152.0586 g/mol |
| N-Methyl-d3-4-pyridone-3-carboxamide (4PY-d3) | C₇H₅D₃N₂O₂ | 155.0775 g/mol |
Metabolic Pathway of this compound
This compound is a terminal metabolite of nicotinamide. The metabolic conversion is a two-step process involving methylation and subsequent oxidation.
Application Note: Quantification of N-Methyl-4-pyridone-3-carboxamide in Tissue Samples by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Methyl-4-pyridone-3-carboxamide (4PY), a primary metabolite of nicotinamide (Vitamin B3), is a key analyte in studies related to cellular metabolism, nutrition, and drug development. As a downstream product in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, the quantification of 4PY in tissue samples provides valuable insights into cellular bioenergetics and the metabolic fate of nicotinamide-based therapeutic agents.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of 4PY in various tissue samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
This method employs a UPLC-MS/MS system to achieve a highly selective and sensitive quantification of this compound. Tissue homogenates are first subjected to protein precipitation and extraction of the analyte. The chromatographic separation is performed on a reverse-phase UPLC column, which allows for the resolution of 4PY from its isomers, such as N-methyl-2-pyridone-5-carboxamide (2PY), and other endogenous matrix components. The detection is carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of 4PY to its stable isotope-labeled internal standard (SIL-IS), this compound-d3, against a calibration curve prepared in a surrogate matrix.
Materials and Methods
Reagents and Chemicals
-
This compound (4PY) standard (≥98% purity)
-
This compound-d3 (4PY-d3) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Bovine Serum Albumin (BSA) for surrogate matrix preparation
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Tissue homogenizer (e.g., Bead beater, rotor-stator homogenizer)
-
Refrigerated centrifuge
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Nitrogen evaporator
Experimental Protocols
Standard and Sample Preparation
1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4PY and 4PY-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 4PY primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4PY-d3 primary stock solution with 50:50 (v/v) acetonitrile/water to obtain a 100 ng/mL working solution.
2. Tissue Sample Homogenization
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add ice-cold homogenization buffer (e.g., PBS) at a ratio of 1:4 (w/v) (e.g., 200 µL for 50 mg of tissue).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.
3. Protein Precipitation and Extraction
-
To 100 µL of tissue homogenate, add 10 µL of the 100 ng/mL 4PY-d3 internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see UPLC conditions).
-
Vortex and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
4. Preparation of Calibration Curve and QC Samples
-
Prepare a surrogate matrix (e.g., 5% BSA in PBS).
-
Spike the surrogate matrix with the appropriate 4PY working standard solutions to create a calibration curve ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
-
Process the calibration standards and QC samples using the same protein precipitation and extraction protocol as the tissue samples.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions and Compound-Specific Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| 4PY | 153.1 | 136.1 | 40 | 10 | 25 | 10 |
| 4PY-d3 | 156.1 | 139.1 | 40 | 10 | 25 | 10 |
Note: The Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) are instrument-dependent and may require optimization.
Data Presentation and Performance Characteristics
The following tables summarize typical performance characteristics of the method. These values should be established during method validation in the user's laboratory.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 4PY | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision (in surrogate matrix)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | <15 | 85-115 | <15 | 85-115 |
| Mid | 50 | <15 | 85-115 | <15 | 85-115 |
| High | 500 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect (in various tissue matrices)
| Tissue Type | Recovery (%) | Matrix Effect (%) |
| Liver | 85 - 110 | 90 - 110 |
| Kidney | 80 - 115 | 85 - 115 |
| Brain | 80 - 110 | 85 - 110 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (in tissue homogenate) |
| LOD | ~0.5 ng/mL |
| LOQ | ~1.0 ng/mL |
Visualizations
Metabolic Pathway of 4PY Formation
The following diagram illustrates the enzymatic pathway for the formation of this compound (4PY) from nicotinamide. Nicotinamide is first methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM).[1] Subsequently, MNA is oxidized by aldehyde oxidase (AOX) to produce 4PY and its isomer, 2PY.[1]
Caption: Metabolic pathway of 4PY formation from nicotinamide.
Experimental Workflow
The diagram below outlines the major steps in the quantification of 4PY in tissue samples, from sample receipt to data analysis.
Caption: Experimental workflow for 4PY quantification in tissue.
Logical Flow of UPLC-MS/MS Analysis
This diagram illustrates the logical sequence of events during the UPLC-MS/MS analysis of a prepared sample.
Caption: Logical flow of the UPLC-MS/MS analysis.
References
developing a robust assay for N-Methyl-4-pyridone-3-carboxamide measurement
Application Note & Protocol
Topic: Development of a Robust Assay for N-Methyl-4-pyridone-3-carboxamide (4PY) Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+), has emerged as a significant biomarker in clinical research.[1] As a breakdown product of niacin (Vitamin B3), 4PY is involved in the nicotinate and nicotinamide metabolism pathway.[2][3] Recent studies have linked elevated circulating levels of 4PY to an increased risk of cardiovascular disease and other pathological conditions, highlighting the need for a robust and reliable quantitative assay.[1][4][5]
This application note provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of 4PY in biological matrices such as plasma. The described method is suitable for use in pharmacokinetic, toxicokinetic, and clinical research studies.
Biological Context and Signaling Pathway
4PY is an end product of NAD+ degradation.[2] In this pathway, excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase acts on MNAM to produce both N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY), which are then excreted.[1][2][3] Understanding this pathway is crucial for interpreting the clinical significance of 4PY levels.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The principle of this assay is based on the separation of 4PY from endogenous matrix components using reversed-phase high-performance liquid chromatography (HPLC), followed by detection and quantification using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (4PY), N-Methyl-d3-4-pyridone-3-carboxamide (4PY-d3, Internal Standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Water (HPLC grade).
-
Biological Matrix: Drug-free human plasma.
-
Apparatus: HPLC system (e.g., Agilent 1290 Infinity II), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470), analytical balance, centrifuges, volumetric flasks, pipettes.[6]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4PY and 4PY-d3 (IS) in 10 mL of methanol, respectively.
-
Working Solutions: Prepare serial dilutions of the 4PY stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike the appropriate amount of 4PY working solutions into blank human plasma to prepare a minimum of six to eight non-zero CS.[7] Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 4PY-d3 internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4PY: To be optimized (e.g., Q1: 153.1 m/z -> Q3: 136.1 m/z) 4PY-d3: To be optimized (e.g., Q1: 156.1 m/z -> Q3: 139.1 m/z) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its suitability for the intended purpose.[9][10] Validation demonstrates that the method is selective, sensitive, accurate, precise, and reliable for the analysis of study samples.[7][11]
Validation Parameters and Acceptance Criteria
The following table summarizes typical results for a validated 4PY assay.
| Validation Parameter | Acceptance Criteria | Example Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Passed |
| Calibration Curve | ||
| Range | LLOQ: S/N > 5. ULOQ: Upper limit of reliable quantification. | 1 - 1000 ng/mL |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ).[8] | 95.2% - 104.5% |
| Precision (CV%) | Within-run and between-run CV ≤15% (≤20% at LLOQ).[8] | Within-run: ≤8.1% Between-run: ≤9.5% |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15%. | Passed (CV = 7.2%) |
| Recovery | Should be consistent and reproducible. | ~85% |
| Stability | ||
| Freeze-Thaw | Analyte stable for ≥3 cycles. Deviation within ±15%. | Stable for 5 cycles |
| Short-Term (Bench-Top) | Analyte stable for expected duration of sample handling. Deviation within ±15%. | Stable for 24 hours at room temperature |
| Long-Term | Analyte stable for the storage period. Deviation within ±15%. | Stable for 6 months at -80°C |
| Post-Preparative | Analyte stable in autosampler. Deviation within ±15%. | Stable for 48 hours at 10°C |
Sample Analysis Workflow
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol includes detailed steps for sample preparation, instrument operation, and a full bioanalytical method validation strategy based on current regulatory guidelines. This validated assay provides the sensitivity, specificity, and reliability required for clinical research and drug development applications, enabling accurate assessment of this emerging cardiovascular biomarker.
References
- 1. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 3. Bovine Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (BMDB0004194) [bovinedb.ca]
- 4. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-pyridone-3-carboxamide (4PY), a major metabolite of nicotinamide adenine dinucleotide (NAD+), is a key analyte in studies related to cellular metabolism, aging, and various disease states. Accurate and reliable quantification of 4PY in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation of 4PY from various biological matrices, including plasma, serum, and urine, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a discussion of the methodology, and a summary of expected performance characteristics.
Analytical Techniques Overview
The choice of analytical instrumentation is intrinsically linked to the required sensitivity and selectivity of the assay.
-
HPLC-UV: A robust and widely available technique suitable for the quantification of 4PY in samples where concentrations are relatively high. Detection is typically performed at around 260 nm.[1]
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of 4PY, especially in complex biological matrices like plasma. Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification.
Sample Preparation Techniques
The goal of sample preparation is to extract 4PY from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.
Protein Precipitation (PPT)
Application Note:
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[2][3] It is often the first choice for high-throughput analysis due to its simplicity and speed.[4] Acetonitrile is a commonly used precipitation solvent that yields high protein removal efficiency.[1] While effective at removing the bulk of proteins, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in LC-MS/MS analysis.[4][5]
Experimental Protocol:
Materials:
-
Biological sample (plasma, serum)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled 4PY)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 10% acetonitrile in water)
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
Quantitative Data Summary (PPT):
| Parameter | Plasma/Serum | Urine | Notes |
| Recovery | >80%[1] | N/A (direct injection often possible) | Recovery can be analyte and matrix dependent. |
| Matrix Effect | Low to Moderate[5] | Low | Can be significant in LC-MS/MS; may require optimization of chromatography. |
| LOD/LOQ | Dependent on analytical method | Dependent on analytical method | Generally higher than SPE due to less sample cleanup. |
| Throughput | High | High | Simple and fast procedure. |
Workflow Diagram:
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6] For 4PY, which is a polar compound, a salting-out assisted LLE can be employed for urine samples to enhance the partitioning of the analyte into the organic phase. A historical method for plasma involved extraction with chloroform after basification.[7] LLE can provide cleaner extracts than PPT but is generally more labor-intensive and uses larger volumes of organic solvents.
Experimental Protocol (Salting-Out Assisted LLE for Urine):
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Ammonium sulfate
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pipette 500 µL of urine into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution and briefly vortex.
-
Add 1.5 mL of acetonitrile.
-
Add approximately 250 mg of ammonium sulfate to the tube.
-
Vortex vigorously for 2 minutes to facilitate the partitioning of 4PY into the acetonitrile layer.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Quantitative Data Summary (LLE):
| Parameter | Plasma/Serum | Urine | Notes |
| Recovery | >80% for related compounds[6] | >80% for related compounds[6] | Can be optimized by adjusting solvent, pH, and salt concentration. |
| Matrix Effect | Low | Low | Generally provides cleaner extracts than PPT. |
| LOD/LOQ | Dependent on analytical method | Dependent on analytical method | Can be improved by concentrating the final extract. |
| Throughput | Low to Medium | Low to Medium | More steps involved compared to PPT. |
Workflow Diagram:
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
Application Note:
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity.[8] For a polar compound like 4PY, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent can be effective. The protocol involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. A simplified 3-step protocol (load, wash, elute) can be employed with water-wettable sorbents like Oasis HLB.[9]
Experimental Protocol (Simplified SPE with Oasis HLB):
Materials:
-
Plasma, serum, or urine sample
-
Internal Standard (IS) solution
-
Oasis HLB µElution Plate or Cartridge
-
4% Phosphoric acid in water
-
Wash solution: 5% Methanol in water
-
Elution solution: Acetonitrile
-
SPE vacuum manifold or positive pressure processor
-
Collection plate or tubes
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pre-treat the sample: Dilute 100 µL of plasma, serum, or urine with 100 µL of 4% phosphoric acid in water. Add 10 µL of the internal standard solution and vortex.
-
Load: Directly load the pre-treated sample onto the Oasis HLB µElution plate or cartridge. Apply vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the 4PY with 2 x 50 µL of acetonitrile into a clean collection plate or tubes.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Quantitative Data Summary (SPE):
| Parameter | Plasma/Serum | Urine | Notes |
| Recovery | >90% for a wide range of analytes[9] | >90% for a wide range of analytes[9][10] | High and reproducible recovery is achievable with optimized conditions. |
| Matrix Effect | Very Low[5] | Very Low | Provides the cleanest extracts among the three methods. |
| LOD/LOQ | Lowest | Lowest | Ability to concentrate the sample leads to improved sensitivity. |
| Throughput | Medium to High (with automation) | Medium to High (with automation) | Can be automated for high-throughput applications. |
Workflow Diagram:
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 9. lcms.cz [lcms.cz]
- 10. Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Elucidation of N-Methyl-4-pyridone-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of N-Methyl-4-pyridone-3-carboxamide. This compound is a significant metabolite of niacin (Vitamin B3) and has been a subject of interest in various biomedical research fields. The protocols and data presented herein are intended to assist researchers in the unambiguous identification and characterization of this and structurally related molecules.
Introduction
This compound is a key metabolite in the catabolism of nicotinamide adenine dinucleotide (NAD). Its structural confirmation is crucial for metabolic studies, drug metabolism research, and the development of novel therapeutics. NMR spectroscopy is an unparalleled analytical technique for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework, including proton and carbon environments and their connectivities, can be established.
Predicted NMR Spectral Data
While experimental data from various sources provides a good foundation, for a comprehensive and unambiguous structural assignment, a full suite of NMR experiments is invaluable. Based on established NMR prediction algorithms and data from structurally similar compounds, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~8.2 | Singlet | - |
| H5 | ~6.5 | Doublet | ~7.5 |
| H6 | ~7.8 | Doublet | ~7.5 |
| N-CH₃ | ~3.6 | Singlet | - |
| -CONH₂ (a) | ~7.5 | Broad Singlet | - |
| -CONH₂ (b) | ~7.2 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~140 |
| C3 | ~125 |
| C4 | ~178 |
| C5 | ~118 |
| C6 | ~145 |
| N-CH₃ | ~42 |
| C=O (Amide) | ~168 |
Experimental Protocols
To achieve the structural elucidation of this compound, a series of NMR experiments should be performed. The following protocols provide a general framework for acquiring high-quality NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For a polar molecule like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are good choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Experiments
The following is a recommended suite of NMR experiments for the complete structural elucidation:
-
1D ¹H NMR: To identify all the proton environments in the molecule.
-
1D ¹³C NMR: To identify all the carbon environments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.
Data Interpretation and Structural Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships
The interpretation of 2D NMR spectra involves recognizing specific correlation patterns that reveal the molecular structure. The following diagram illustrates the key correlations expected for this compound.
Isolating N-Methyl-4-pyridone-3-carboxamide (4PY) from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-pyridone-3-carboxamide (4PY) is a key downstream metabolite of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Elevated levels of 4PY in biological fluids such as plasma, serum, and urine are associated with various physiological and pathological states, making its accurate quantification essential for research in nutrition, metabolic disorders, and drug development.[1][2] This document provides detailed protocols for the isolation of 4PY from biological matrices, summarizing key quantitative data and outlining the relevant metabolic pathway.
Metabolic Pathway of this compound
This compound is a terminal breakdown product of nicotinamide. The metabolic cascade begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase acts on MNA to produce both N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY, which are then excreted.[3]
Metabolic conversion of Nicotinamide to 4PY.
Experimental Protocols
The selection of an appropriate isolation protocol depends on the biological matrix, the required sample purity, and the analytical technique to be employed (e.g., HPLC-UV, LC-MS/MS). Below are three commonly used methods for the extraction of 4PY.
Protocol 1: Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis, particularly for LC-MS/MS applications.
Materials:
-
Biological fluid (plasma, serum)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to the sample.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classical method that can provide cleaner extracts compared to protein precipitation. An early method for plasma involved the use of chloroform.[5] Modern variations may use other organic solvents.
Materials:
-
Biological fluid (plasma, urine)
-
Chloroform or other suitable organic solvent (e.g., ethyl acetate)
-
1N NaOH (for plasma)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure (based on historical methods for plasma):
-
To 1 mL of plasma in a centrifuge tube, add 25 µL of 1N NaOH.
-
Add 2.5 mL of chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2.5 mL of chloroform and combine the organic extracts.
-
Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can effectively concentrate the analyte, resulting in very clean extracts. Cation exchange or reversed-phase cartridges are suitable for isolating polar metabolites like 4PY.
Materials:
-
Biological fluid (plasma, urine)
-
SPE cartridges (e.g., Strong Cation Exchange (SCX) or C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., methanol with 5% ammonium hydroxide for SCX)
-
SPE manifold
-
Evaporator
Procedure (General Protocol for SCX):
-
Conditioning: Pass 1 mL of methanol through the SCX cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove interfering substances.
-
Elution: Elute the 4PY from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Experimental Workflow Diagram
General workflow for 4PY isolation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the analysis of 4PY and related nicotinamide metabolites. Direct comparisons of recovery for 4PY across different extraction methods are limited in the literature; therefore, data for related metabolites are also included to provide a broader context.
Table 1: Method Performance for 4PY and Related Metabolites
| Analyte | Method | Matrix | LLOQ/LOD | Recovery (%) | Reference |
| 4PY | HPLC-UV | Urine | 2 pmol (LOD) | Not Reported | [6] |
| Nicotinic Acid | SPE-LC-MS/MS | Plasma | 50.0 ng/mL (LLOQ) | 86-89 | [7] |
| Nicotinamide | SPE-LC-MS/MS | Plasma | 50.0 ng/mL (LLOQ) | 86-89 | [7] |
| Nicotinuric Acid | SPE-LC-MS/MS | Plasma | 50.0 ng/mL (LLOQ) | 86-89 | [7] |
Table 2: Comparison of Extraction Methodologies for Metabolite Recovery (General)
| Extraction Method | Analyte Type | Typical Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation | Polar & Non-polar | 85-100+ | Fast, simple, high-throughput | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction | Broad range | 33-96 | Cleaner extracts than PP | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction | Targeted | 65-95+ | High selectivity, clean extracts, concentration | More complex, requires method development |
Note: Recovery rates can be highly variable and depend on the specific analyte, matrix, and protocol used.
Conclusion
The isolation of this compound from biological fluids can be effectively achieved using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method will be dictated by the specific requirements of the study, including sample volume, throughput needs, and the sensitivity of the analytical instrumentation. For high-throughput quantitative analysis using LC-MS/MS, protein precipitation offers a balance of speed and efficiency. For applications requiring the cleanest extracts and highest sensitivity, a well-optimized SPE protocol is recommended. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of metabolic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-4-pyridone-3-carboxamide (N-Me-4PY) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-Methyl-4-pyridone-3-carboxamide (N-Me-4PY) in biological samples.
I. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of N-Me-4PY, providing potential causes and actionable solutions.
Issue 1: Low or No Recovery of N-Me-4PY
| Potential Cause | Recommended Solution |
| Degradation during Sample Collection and Handling | Immediately place blood samples on ice after collection and process to plasma or serum within 1 hour. For urine samples, collect in containers with a preservative if immediate freezing is not possible. |
| Improper Storage Conditions | Store plasma and urine samples at -80°C for long-term stability. For short-term storage (up to 1 month), -20°C may be acceptable, but validation is recommended.[1][2] Avoid repeated freeze-thaw cycles.[3] |
| pH-Mediated Degradation | Maintain a neutral to slightly acidic pH during sample processing. Avoid strongly acidic or alkaline conditions. |
| Inefficient Extraction | N-Me-4PY is a polar compound. Use a validated protein precipitation method with a polar organic solvent like acetonitrile or methanol. For more complex matrices, consider solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbent. |
| Adsorption to Container Surfaces | Use low-protein-binding polypropylene tubes for sample collection, processing, and storage. |
Issue 2: High Variability in N-Me-4PY Concentrations Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially for processing and extraction. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample.[3] |
| Matrix Effects in LC-MS/MS Analysis | Develop a robust sample clean-up procedure to minimize matrix components. Use a stable isotope-labeled internal standard (SIL-IS) for N-Me-4PY if available to compensate for matrix effects.[4][5] Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Incomplete Solubilization After Evaporation | After evaporating the extraction solvent, ensure the residue is fully reconstituted in the mobile phase or a compatible solvent. Use vortexing and sonication to aid dissolution. |
Issue 3: Appearance of Unexpected Peaks or Degradants in Chromatograms
| Potential Cause | Recommended Solution |
| Light Sensitivity | Protect samples from direct light exposure during collection, processing, and storage by using amber tubes or wrapping tubes in foil.[1][2] |
| Enzymatic Degradation | If enzymatic degradation is suspected (e.g., by amidases), collect blood samples in tubes containing a broad-spectrum enzyme inhibitor cocktail.[6][7] Immediately cool and process the samples to minimize enzyme activity. |
| In-source Fragmentation/Degradation in MS | Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. N-Me-4PY may undergo deamidation under harsh ionization conditions.[8] |
| Contamination | Ensure all reagents, solvents, and labware are of high purity and free from contaminants that could interfere with the analysis. |
II. Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: What is the optimal temperature for storing plasma and urine samples containing N-Me-4PY?
-
A1: For long-term storage, -80°C is recommended to ensure the stability of N-Me-4PY.[1][2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, but immediate processing and freezing are ideal. Some studies on general metabolite stability in urine suggest that storage at 4°C for up to 24 hours does not significantly alter the concentrations of many metabolites.[9]
-
-
Q2: How many freeze-thaw cycles can my samples undergo without affecting N-Me-4PY concentrations?
-
A2: It is best to avoid freeze-thaw cycles whenever possible.[3] If repeated analysis from the same sample is necessary, it is highly recommended to aliquot the sample into single-use tubes after the initial collection and processing. While specific data for N-Me-4PY is limited, general guidance for metabolomics studies suggests that more than two or three freeze-thaw cycles can lead to significant changes in metabolite profiles.[3]
-
-
Q3: Should I use any additives or preservatives in my urine collection containers?
-
A3: If urine samples cannot be frozen immediately, using a preservative can help maintain the stability of various metabolites. However, the choice of preservative should be validated to ensure it does not interfere with the N-Me-4PY assay. For many metabolomics studies, immediate freezing of urine samples is the preferred method of preservation.[10]
-
-
Q4: Is N-Me-4PY sensitive to light?
Analytical Methodology
-
Q5: What is the recommended analytical technique for quantifying N-Me-4PY?
-
Q6: What type of chromatography is best suited for N-Me-4PY analysis?
-
A6: As N-Me-4PY is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for its retention and separation. Reversed-phase chromatography with a polar-embedded or polar-endcapped column can also be used, often with an aqueous mobile phase containing a low percentage of organic solvent.[1][8][13][14]
-
-
Q7: How can I minimize matrix effects in my LC-MS/MS analysis?
-
A7: To minimize matrix effects, it is important to have an efficient sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation should be optimized to separate N-Me-4PY from co-eluting matrix components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[4][5]
-
III. Experimental Protocols
Protocol 1: Short-Term Stability Testing at Room Temperature
-
Sample Preparation: Spike a pool of blank human plasma or urine with a known concentration of N-Me-4PY (e.g., at low and high quality control levels).
-
Incubation: Aliquot the spiked samples and leave them on the benchtop at room temperature (approximately 20-25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve aliquots for analysis.
-
Sample Processing: Immediately process the samples at each time point using the validated extraction method.
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Evaluation: Compare the concentrations of N-Me-4PY at each time point to the concentration at time 0. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Testing
-
Sample Preparation: Spike a pool of blank human plasma or urine with N-Me-4PY at low and high QC concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle. Repeat for a minimum of three cycles.[13]
-
-
Sample Processing: After the final thaw, process the samples using the validated extraction method.
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Evaluation: Compare the concentrations of N-Me-4PY after the freeze-thaw cycles to the nominal concentration (from freshly prepared standards). The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
IV. Visualizations
References
- 1. agilent.com [agilent.com]
- 2. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION IN HUMAN PLASMA BY USING LC MS/MS | Semantic Scholar [semanticscholar.org]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. longdom.org [longdom.org]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of N-Methyl-4-pyridone-3-carboxamide (4PY).
Troubleshooting Guide
Matrix effects, which manifest as ion suppression or enhancement, are a common challenge in LC-MS bioanalysis and can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects when analyzing 4PY.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column Overload: Injecting too high a concentration of the analyte or matrix components. - Column Contamination: Buildup of residues from previous injections.[3] - Inappropriate Mobile Phase: pH or organic composition not optimal for 4PY, a polar compound. | - Dilute the Sample: Reduce the concentration of 4PY and matrix components.[4][5] - Implement a Column Wash Step: Use a strong solvent to wash the column between injections. - Optimize Mobile Phase: Adjust the pH and gradient to ensure sharp, symmetrical peaks. For a polar compound like 4PY, consider HILIC chromatography.[5] |
| Low Signal Intensity / Poor Sensitivity | - Ion Suppression: Co-eluting matrix components are interfering with the ionization of 4PY.[1] - Suboptimal MS Parameters: Ion source settings (e.g., gas flow, temperature) are not optimized for 4PY. | - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][7] - Optimize Chromatographic Separation: Modify the LC gradient to separate 4PY from interfering compounds. - Tune MS Parameters: Optimize ion source parameters and consider using a different ionization technique if available (e.g., APCI).[6][8] |
| Inconsistent or Irreproducible Results | - Variable Matrix Effects: Differences in matrix composition between samples are causing varying degrees of ion suppression or enhancement. - Analyte Instability: 4PY may be degrading during sample preparation or storage. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4PY will co-elute and experience similar matrix effects, allowing for accurate correction. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples.[8] - Evaluate Analyte Stability: Conduct experiments to ensure 4PY is stable under the conditions used. |
| High Background Noise | - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Dirty Ion Source: Contamination of the mass spectrometer's ion source. | - Use High-Purity Solvents and Reagents: Ensure all chemicals are of LC-MS grade. - Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 4PY analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, compromising the accuracy and reproducibility of quantitative results.[1] For a polar molecule like this compound, which may have limited retention on traditional reversed-phase columns, the risk of co-elution with other polar matrix components is higher, making matrix effects a significant concern.
Q2: How can I determine if my 4PY analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[5]
-
Post-Column Infusion: A solution of 4PY is continuously infused into the MS while a blank matrix extract is injected into the LC system. Any deviation in the 4PY signal at the retention time of interfering compounds indicates a matrix effect.[5]
-
Post-Extraction Spike: The response of 4PY in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[5]
Q3: What is the best sample preparation technique to reduce matrix effects for 4PY?
A3: The optimal sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering components. Using acetonitrile for precipitation can yield cleaner extracts than methanol.[9][10]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning 4PY into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining 4PY on a solid sorbent while matrix components are washed away. For a polar compound like 4PY, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be effective.[6]
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components.[4][5] However, this approach is only feasible if the concentration of 4PY in the sample is high enough to remain detectable after dilution.[4]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is highly recommended for quantitative bioanalysis when high accuracy and precision are required. Since a SIL-IS has nearly identical chemical and physical properties to 4PY, it will co-elute and experience the same degree of matrix effects.[8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated.
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of 4PY in human plasma. The matrix effect is expressed as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85 | 65 (Suppression) | 55 | 12 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 | 80 (Suppression) | 56 | 8 |
| Solid-Phase Extraction (Mixed-Mode C18) | 95 | 92 (Minimal Suppression) | 87 | 4 |
Note: This data is representative and the actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a 4PY stock solution in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
Prepare a blank matrix extract: Process a sample of the blank biological matrix (e.g., plasma, urine) using your chosen sample preparation method (e.g., protein precipitation).
-
Prepare Sample A: Add a known volume of the working standard solution to a vial and dilute with the mobile phase.
-
Prepare Sample B: Add the same volume of the working standard solution to an equal volume of the blank matrix extract.
-
Analyze both samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute 4PY from the cartridge with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of N-Methyl-4-pyridone-3-carboxamide and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Methyl-4-pyridone-3-carboxamide and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I need to separate?
A1: The most common isomer that requires separation from this compound (also referred to as 4-py) is N1-methyl-2-pyridone-5-carboxamide (2-py).[1][2] Both are major metabolites of nicotinamide (Vitamin B3).[3][4]
Q2: What is a good starting point for an HPLC method to separate this compound and its isomers?
A2: A reliable starting point is a reversed-phase HPLC method. A published method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and a small amount of organic solvent, such as acetonitrile.[1][2] The pH of the mobile phase is crucial and should be acidic to ensure good peak shape and resolution.[1][2]
Q3: Why is the mobile phase pH so important for this separation?
A3: The mobile phase pH is critical because this compound and its isomers are ionizable compounds.[5][6][7] Their charge state, and therefore their retention and peak shape, is highly dependent on the pH.[8] Operating at a pH that is at least one unit away from the pKa of the analytes helps to ensure that they are in a single ionic form, leading to sharper, more symmetrical peaks.[5][8] For basic compounds, a lower pH can suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[4]
Q4: I am observing poor resolution between the 4-py and 2-py peaks. What should I try?
A4: Poor resolution can be addressed by several strategies:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Adjust pH: Small changes in the mobile phase pH can significantly alter the selectivity between the isomers.[5][6]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. Phenyl-based columns can offer different selectivity for aromatic compounds through π-π interactions. For highly hydrophilic metabolites, specialized columns like pentabromobenzyloxy-propyl (PBr) columns have been shown to provide better retention and separation than standard C18 columns.[9]
-
Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.[10]
Q5: My peaks are tailing. What is the cause and how can I fix it?
A5: Peak tailing for these basic compounds is often caused by secondary interactions with the stationary phase, specifically with acidic silanol groups.[1][4] Here are some troubleshooting steps:
-
Lower Mobile Phase pH: An acidic mobile phase (e.g., pH 3.0) will protonate the basic analytes and suppress the ionization of silanol groups, minimizing these unwanted interactions.[1][4]
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this is often not necessary with modern columns.[4]
-
Check for Column Contamination: Sample matrix components can accumulate on the column and cause peak tailing. Using a guard column and appropriate sample preparation can help prevent this.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | Mobile phase composition is not optimal. | Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. |
| Mobile phase pH is not ideal for selectivity. | Adjust the pH of the mobile phase in small increments (e.g., 0.2 pH units) to see if selectivity improves.[5] | |
| Inappropriate stationary phase. | Try a column with a different selectivity, such as a phenyl-hexyl or a PBr column.[9] | |
| Column temperature is not optimized. | Vary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, but can also affect selectivity. | |
| Peak Tailing | Secondary interactions with silanol groups. | Lower the mobile phase pH to around 3.0.[1][2] Use a high-purity, end-capped C18 column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Sample matrix effects. | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Mobile phase composition is changing. | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump performance. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contamination from previous injections. | Run a blank gradient after each sample to wash the column. Ensure the sample solvent is compatible with the mobile phase. |
| Impurities in the mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared buffers. |
Experimental Protocols
HPLC Method for the Separation of this compound (4-py) and N1-methyl-2-pyridone-5-carboxamide (2-py)
This protocol is based on the method described by Shibata et al. (1988) and serves as a robust starting point for method development.[1][2]
| Parameter | Condition |
| Column | C18 (ODS), 250 mm x 4.6 mm, 7 µm particle size |
| Mobile Phase | 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v) |
| pH | 3.0 (adjusted with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Internal Standard | Isonicotinamide |
Sample Preparation from Urine
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered urine directly or after appropriate dilution with the mobile phase.
Sample Preparation from Plasma
A simple and rapid clean-up procedure can be performed before injection.[11]
-
To the plasma sample, add a precipitating agent like perchloric acid or acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.45 µm filter before injection.
Alternatively, a solid-phase extraction (SPE) with a C18 cartridge can be used for a more thorough clean-up.
Visualized Workflows
Caption: Troubleshooting workflow for poor resolution of isomers.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. waters.com [waters.com]
- 2. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Methyl-4-pyridone-3-carboxamide HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-4-pyridone-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC?
Poor peak shape in HPLC can be attributed to a variety of factors, including problems with the column, mobile phase, sample, or the HPLC system itself. Common peak shape distortions include tailing, fronting, splitting, and broadening. Each of these issues can have multiple underlying causes that need to be systematically investigated.
Q2: What is peak tailing and what generally causes it?
Peak tailing is observed when the back half of the peak is wider than the front half, resulting in an asymmetrical peak.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica support.[1][3][4] Other causes can include column overload, a blocked frit, or improper mobile phase pH.[1][5]
Q3: What is peak fronting and what are its typical causes?
Peak fronting is the inverse of peak tailing, where the front half of the peak is broader than the back half.[2][6] This issue is commonly associated with sample overload (either in concentration or volume) and a mismatch between the sample solvent and the mobile phase.[6][7][8] A collapsed column bed or a column void can also lead to peak fronting.[7]
Q4: Why are my peaks splitting into two or more smaller peaks?
Peak splitting can occur for several reasons. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a blocked inlet frit or a void in the column packing.[5][9][10] If only a single peak is split, it may be due to co-elution of two different components, an injection solvent that is too strong, or temperature differences between the mobile phase and the column.[9][10]
Q5: What causes my peaks to be excessively broad?
Broad peaks can be a sign of several issues, including extra-column volume, a contaminated or old column, or a flow rate that is too low.[11][12] It can also be an indication that a compound from a previous injection is eluting in the current chromatogram.[13][14]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is tailing. What should I do?
A: Peak tailing for a polar compound like this compound is often related to secondary interactions with the stationary phase. Here's a step-by-step approach to troubleshoot this issue:
-
Check Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of your analyte to ensure it is in a single ionic form. For basic compounds, a lower pH (around 2-3) can protonate residual silanol groups on the column, reducing secondary interactions.[1][15][16]
-
Use an End-Capped Column: Employing a well-end-capped column can significantly reduce the number of free silanol groups available for secondary interactions.[1]
-
Reduce Sample Concentration: High sample concentrations can lead to mass overload, a known cause of peak tailing.[2] Try diluting your sample and reinjecting.
-
Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause tailing.[4] Try replacing the guard column or back-flushing the analytical column (if the manufacturer's instructions permit).
Issue 2: Peak Fronting
Q: I am observing peak fronting for this compound. How can I fix this?
A: Peak fronting is often a result of overloading the column or a mismatch between your sample solvent and the mobile phase.
-
Reduce Injection Volume and Concentration: This is the most common cause of peak fronting.[6][17] Decrease the injection volume or dilute your sample and observe the effect on the peak shape.
-
Ensure Sample Solvent Compatibility: The sample solvent should ideally be the same as or weaker than the initial mobile phase.[8][17] Injecting a sample dissolved in a solvent stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
-
Check for Column Bed Collapse: A physical shock to the column or operation at high pressures can cause the packed bed to collapse, creating a void at the inlet and resulting in peak fronting.[7] If this is suspected, the column may need to be replaced.
Issue 3: Split Peaks
Q: My this compound peak is splitting. What is the likely cause?
A: The cause of a split peak depends on whether all peaks or just a single peak are affected.
-
All Peaks are Split: This indicates a problem at or before the column inlet.
-
Only the Analyte Peak is Split:
-
Co-elution: It's possible that an impurity is co-eluting with your analyte. Try altering the mobile phase composition or gradient to improve resolution.[9]
-
Injection Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak splitting.[5] Try dissolving your sample in the mobile phase.
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to peak distortion.[9] Ensure your mobile phase and column are at a stable, consistent temperature.
-
Experimental Protocols
Recommended HPLC Method for this compound
This method is based on a published procedure for the analysis of nicotinamide and its metabolites.[19]
| Parameter | Recommended Setting |
| Column | 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size) or equivalent C18 column |
| Mobile Phase | 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v) |
| pH | 3.0 (adjusted with concentrated phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL (can be optimized) |
| Column Temperature | Ambient or controlled at 25 °C |
Detailed Methodologies
Mobile Phase Preparation:
-
Weigh the appropriate amount of potassium dihydrogenphosphate to prepare a 10 mM solution in HPLC-grade water.
-
Mix 960 mL of the 10 mM potassium dihydrogenphosphate solution with 40 mL of HPLC-grade acetonitrile.
-
Adjust the pH of the mixture to 3.0 using concentrated phosphoric acid.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Troubleshooting Workflow
Caption: A flowchart illustrating the logical workflow for troubleshooting poor peak shapes in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. acdlabs.com [acdlabs.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. support.waters.com [support.waters.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. agilent.com [agilent.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. bio-works.com [bio-works.com]
- 19. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-4-pyridone-3-carboxamide (NMPC) Sample Integrity
This technical support center provides guidance on minimizing the degradation of N-Methyl-4-pyridone-3-carboxamide (NMPC) during sample storage and analysis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of NMPC samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | - Degradation of NMPC due to improper storage. - Contamination of the sample or solvent. - Interaction with container material. | - Review storage conditions (temperature, light exposure). - Prepare fresh samples and solvents. - Use inert container materials (e.g., amber glass vials). |
| Precipitation of NMPC in solution | - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Temperature fluctuations. | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).[1] - Gently warm and/or sonicate the solution to aid dissolution.[1] - Store solutions at a constant, appropriate temperature. |
| Loss of NMPC concentration over time | - Adsorption to container surfaces. - Degradation due to repeated freeze-thaw cycles. - Evaporation of solvent. | - Use silanized glass or low-adsorption plastic containers. - Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[1] - Ensure containers are tightly sealed. |
| Discoloration of NMPC solution | - Oxidation of NMPC. - Photodegradation. | - Purge solutions with an inert gas (e.g., nitrogen, argon). - Store samples protected from light in amber vials or wrapped in aluminum foil.[1] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid NMPC?
For long-term stability, solid this compound should be stored at -20°C or below, in a tightly sealed container, and protected from light and moisture.[1][2]
2. What are the recommended storage conditions for NMPC in solution?
Stock solutions of NMPC are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[1]
3. What solvents are suitable for dissolving NMPC?
NMPC is soluble in a variety of solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2] For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2 and slightly soluble in ethanol.
4. How can I prevent the degradation of NMPC during sample preparation?
It is recommended to prepare fresh solutions of NMPC for immediate use whenever possible, especially for in vivo experiments.[1] If solutions need to be prepared in advance, they should be stored under the recommended conditions and protected from light.
5. What are the likely degradation pathways for NMPC?
NMPC is a metabolite of niacin and NAD.[3][4] Potential degradation pathways under experimental conditions include hydrolysis of the carboxamide group under acidic or basic conditions, oxidation, and photodegradation.
Quantitative Data on NMPC Degradation
The following tables summarize illustrative data from a hypothetical forced degradation study on NMPC. These values represent potential degradation percentages under various stress conditions and are intended to guide researchers in designing their own stability studies.
Table 1: Degradation of NMPC in Solution under Different pH and Temperature Conditions
| Condition | Time (hours) | % Degradation |
| 0.1 M HCl at 60°C | 24 | 15.2% |
| 0.1 M HCl at 60°C | 48 | 28.9% |
| pH 7.4 Buffer at 60°C | 48 | < 1% |
| 0.1 M NaOH at 60°C | 24 | 20.5% |
| 0.1 M NaOH at 60°C | 48 | 39.8% |
Table 2: Degradation of NMPC under Oxidative and Photolytic Stress
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ at 25°C | 24 | 12.8% |
| 3% H₂O₂ at 25°C | 48 | 24.1% |
| ICH Photostability (Option 2) | - | 8.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of NMPC under various stress conditions to understand its stability profile and identify potential degradation products.
Methodology:
-
Preparation of NMPC Stock Solution: Prepare a 1 mg/mL stock solution of NMPC in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix the NMPC stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the NMPC stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the NMPC stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points for HPLC analysis.
-
Thermal Degradation: Store the solid NMPC powder in an oven at 80°C. Withdraw samples at specified time points, dissolve in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of NMPC (e.g., 100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating NMPC from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Visualizations
Caption: Potential degradation pathways of NMPC under stress conditions.
Caption: Workflow for forced degradation and stability analysis of NMPC.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
Technical Support Center: Enhancing N-Methyl-4-pyridone-3-carboxamide (4PY) Detection
Welcome to the technical support center for the detection of N-Methyl-4-pyridone-3-carboxamide (4PY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the sensitive and accurate quantification of 4PY in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4PY) and why is it important to measure?
This compound (4PY) is a metabolite of nicotinamide (a form of vitamin B3) and a downstream product of nicotinamide adenine dinucleotide (NAD) metabolism.[1] As NAD is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, its metabolic pathways are of significant interest in numerous physiological and pathological processes.[1] Monitoring 4PY levels can provide insights into NAD turnover and nicotinamide metabolism, which may be relevant in fields such as aging research, metabolic disorders, and drug development.
Q2: What are the most common analytical methods for detecting 4PY?
The most prevalent and sensitive methods for the quantification of 4PY in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially in complex matrices like plasma and urine.[3][4]
Q3: Is fluorescence detection a viable method for enhancing 4PY sensitivity?
Currently, there is no established, validated method for the direct quantification of 4PY using fluorescence detection. 4PY does not possess a strong native fluorophore. While derivatization with a fluorescent tag is a common strategy to enhance the sensitivity of non-fluorescent molecules, there are no widely adopted derivatization protocols specifically for 4PY. Research into fluorescent derivatizing agents for carboxamides exists, but a specific and validated application for 4PY has not been prominently reported in the scientific literature.
Q4: What are the key challenges in accurately quantifying 4PY?
Due to its polar nature, 4PY can be challenging to retain on traditional reversed-phase HPLC columns. This can lead to poor chromatographic resolution from other polar matrix components. Additionally, when using LC-MS/MS, matrix effects such as ion suppression or enhancement can impact the accuracy and precision of quantification. Proper sample preparation and chromatographic separation are crucial to mitigate these challenges.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 4PY using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of the basic 4PY molecule with acidic silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a base-deactivated column or an end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 4PY. - Reduce the injection volume or sample concentration. |
| Low Sensitivity / Small Peak Area | - Suboptimal UV detection wavelength. - Insufficient sample cleanup leading to interfering substances. - Low concentration of 4PY in the sample. | - Set the UV detector to the absorption maximum of 4PY (approximately 260 nm).[2] - Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences. - Consider using a more sensitive method like LC-MS/MS. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed. - Use a column oven to maintain a stable temperature. - Replace the column if it has deteriorated. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-elution of matrix components (e.g., salts, phospholipids) with 4PY. - Inefficient sample preparation. | - Improve chromatographic separation using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) to better retain and separate 4PY from matrix interferences. - Enhance sample cleanup using methods like solid-phase extraction (SPE) or phospholipid removal plates. - Use a stable isotope-labeled internal standard for 4PY to compensate for matrix effects. |
| Low Sensitivity / Poor Signal-to-Noise | - Suboptimal mass spectrometer parameters (e.g., collision energy, ion source settings). - In-source fragmentation of the parent ion. | - Optimize MRM transitions and collision energies for 4PY. A common transition is m/z 153 → 136.[4] - Adjust ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the parent ion. |
| Peak Tailing in HILIC | - Secondary interactions with the stationary phase. - Inappropriate mobile phase buffer concentration or pH. | - Use a HILIC column with a bonded phase (e.g., amide, zwitterionic) to minimize silanol interactions. - Optimize the buffer concentration (typically 10-20 mM) and pH to improve peak shape. |
| Carryover | - Adsorption of 4PY onto surfaces in the injector or column. | - Use a stronger needle wash solution in the autosampler. - Inject a blank solvent after high-concentration samples to check for and mitigate carryover. |
Data Presentation
The following table summarizes the performance characteristics of different analytical methods for the detection of 4PY.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Rat and Human Urine | 2 pmol (304 pg) | Not Reported | Not Reported | Shibata et al., 1988[2] |
| LC-MS/MS | Rat Plasma | Not Reported | Not Reported | 94.43 - 110.88 | Szafarz et al., 2010[4] |
Experimental Protocols
Protocol 1: HPLC-UV for the Simultaneous Determination of Nicotinamide and its Metabolites
This protocol is based on the method described by Shibata et al. (1988).[2]
1. Sample Preparation (Urine):
-
Dilute urine samples with the mobile phase as required.
-
Use isonicotinamide as an internal standard.
2. HPLC Conditions:
-
Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Analysis Time: Approximately 15 minutes
3. Expected Results:
-
This method allows for the simultaneous separation and quantification of nicotinamide, N1-methyl-2-pyridone-5-carboxamide (2-py), and N1-methyl-4-pyridone-3-carboxamide (4-py).
-
The reported detection limit for 4-py is 2 pmol (304 pg) at a signal-to-noise ratio of 5:1.[2]
Protocol 2: LC-MS/MS for the Simultaneous Determination of Nicotinic Acid and its Metabolites
This protocol is based on the method described by Szafarz et al. (2010) for the analysis of nicotinic acid and its metabolites in rat plasma.[4]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Use 6-chloronicotinamide as an internal standard.
-
Vortex and centrifuge the samples.
-
Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.
-
Reconstitute the dried residue in 100 µL of acetonitrile/water (10:90, v/v).
2. LC-MS/MS Conditions:
-
Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid. (Specific gradient not detailed in the abstract).
-
Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.
-
MRM Transition for 4PY (M4PY): m/z 153 → 136
3. Method Validation:
-
The method was reported to have good precision (1.3% to 13.3%) and accuracy (94.43% to 110.88%).[4]
-
No significant matrix effect was observed.[4]
Visualizations
Caption: Simplified metabolic pathway of Nicotinamide to 4PY.
Caption: General workflow for 4PY quantification by LC-MS/MS.
References
- 1. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in N-Methyl-4-pyridone-3-carboxamide analysis
Welcome to the technical support center for the analysis of N-Methyl-4-pyridone-3-carboxamide (4-PY). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of peaks is a frequent issue in the chromatographic analysis of this compound, particularly when analyzing complex biological samples that may contain structurally similar metabolites, such as its isomer N-Methyl-2-pyridone-5-carboxamide (2-PY). This guide provides a systematic approach to diagnosing and resolving peak co-elution.
Question: My chromatogram shows a broad or shouldered peak where this compound is expected to elute. How can I confirm if this is due to co-elution?
Answer:
A broad or asymmetrical peak shape, such as shouldering, can indicate the presence of a co-eluting compound.[1] To confirm this, you can employ the following strategies:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can examine the mass spectra across the peak. The presence of different m/z values would confirm co-elution.[1][2]
-
Spiking with Standard: Inject a pure standard of this compound. If the peak shape worsens or a distinct shoulder becomes more apparent, it is likely that another compound is co-eluting.
Question: I have confirmed co-elution in my this compound analysis. What are the first steps to resolve the peaks?
Answer:
The initial approach to resolving co-eluting peaks involves modifying the mobile phase conditions, as this is often the simplest and quickest method.[3][4]
-
Adjusting the Organic Solvent Percentage: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of polar compounds like 4-PY, which may improve separation.[3]
-
Modifying the Mobile Phase pH: The ionization state of 4-PY and potential co-eluting compounds can be altered by changing the pH of the mobile phase.[3][5] This can significantly impact their retention behavior and improve selectivity. Experimenting with a pH range around the pKa of the analytes is recommended. For instance, using a mobile phase with a pH of 3.0 has been reported for the separation of 4-PY.[6]
-
Optimizing the Gradient: If you are using a gradient elution, adjusting the gradient profile can be very effective. A shallower gradient, meaning a slower increase in the organic solvent concentration, can enhance the resolution of closely eluting peaks.[7]
Question: I have tried adjusting the mobile phase, but the peaks are still not fully resolved. What other chromatographic parameters can I change?
Answer:
If mobile phase optimization is insufficient, consider modifying other aspects of your chromatographic system.
-
Change the Stationary Phase: The choice of column chemistry has a significant impact on selectivity.[4] If you are using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a cyano (CN) column, can alter the elution order and improve separation.[5]
-
Consider Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained on reversed-phase columns, HILIC is a powerful alternative.[5][8] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[9]
-
Adjust Column Temperature: Lowering the column temperature can increase retention and sometimes improve peak resolution.[10] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. It is important to find the optimal temperature for your specific separation.
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.[10]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.
1. Materials and Reagents:
- This compound analytical standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Phosphoric acid (analytical grade)
- Ultrapure water
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: 10 mM Potassium Dihydrogen Phosphate : Acetonitrile (96:4, v/v), with the pH adjusted to 3.0 using concentrated phosphoric acid.[6]
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 30 °C
- Detection: UV at 260 nm[6]
- Injection Volume: 10 µL
3. Standard Preparation:
- Prepare a stock solution of this compound in the mobile phase.
- Perform serial dilutions to create a series of calibration standards.
4. Sample Preparation (for biological matrices like urine):
- Thaw frozen samples to room temperature.
- Centrifuge the samples to pellet any precipitates.
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.[7]
- For complex samples, a solid-phase extraction (SPE) clean-up step may be necessary.
5. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards, followed by the samples.
Data Presentation
Table 1: Troubleshooting Guide for Co-eluting Peaks
| Problem | Potential Cause | Recommended Solution |
| Broad or shouldered peak | Co-elution with an interfering compound | 1. Confirm co-elution: Use PDA peak purity analysis or MS detection. 2. Optimize mobile phase: Adjust organic solvent percentage, pH, or gradient slope.[3][7] 3. Change stationary phase: Try a column with different selectivity (e.g., phenyl-hexyl, cyano).[5] 4. Consider HILIC: For highly polar compounds, switch to a HILIC column and method.[5][8] |
| Poor peak shape (tailing or fronting) | Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase | 1. Reduce injection volume or sample concentration. [10] 2. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. [8] 3. Adjust mobile phase pH to suppress ionization of the analyte. [3] |
| Unstable retention times | Inadequate column equilibration, fluctuating temperature, or mobile phase degradation | 1. Increase column equilibration time between injections, especially for HILIC. [11] 2. Use a column oven to maintain a consistent temperature. [10] 3. Prepare fresh mobile phase daily. |
Visualizations
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks.
Caption: Simplified metabolic pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound (4-PY) is a major metabolite of nicotinamide (a form of vitamin B3).[12][13] It is one of the end products of nicotinamide adenine dinucleotide (NAD+) degradation.[12] Its levels in biological fluids like urine and plasma are often measured to assess niacin status and to study metabolic pathways related to NAD+.[14][15]
Q2: What are the common challenges in analyzing this compound?
A2: The primary challenges include its polar nature, which can make it difficult to retain on traditional reversed-phase HPLC columns, and the presence of structurally similar isomers like N-Methyl-2-pyridone-5-carboxamide (2-PY) in biological samples, which can lead to co-elution.[2][16]
Q3: What type of HPLC column is best suited for 4-PY analysis?
A3: While standard C18 columns are commonly used, especially with highly aqueous mobile phases, specialized columns for polar compounds can offer better retention and selectivity.[6][17] These include columns with polar-embedded or polar-endcapped stationary phases. For very challenging separations, a HILIC column may be the most effective choice.[5][8]
Q4: Are there any special considerations for sample preparation when analyzing 4-PY?
A4: Due to the complexity of biological matrices, proper sample cleanup is crucial. At a minimum, filtration of the sample through a 0.22 µm or 0.45 µm filter is recommended to protect the column.[7] For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) is often employed. The sample diluent should ideally match the initial mobile phase conditions to ensure good peak shape.[8]
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most definitive way to confirm the identity of the peak is by using HPLC coupled with mass spectrometry (LC-MS).[2] The mass spectrometer can provide molecular weight and fragmentation information that is specific to 4-PY. Alternatively, you can spike your sample with a pure standard of 4-PY and observe if the peak height increases without the appearance of a new peak.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. How to Avoid Common Problems with HILIC Methods [restek.com]
- 12. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 13. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma [mdpi.com]
- 16. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 17. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing adduct formation of N-Methyl-4-pyridone-3-carboxamide in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of N-Methyl-4-pyridone-3-carboxamide (4PY). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4PY) and why is its analysis important?
This compound (4PY) is a primary metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD).[1][2] Its quantification in biological matrices is crucial for research in areas such as nutrition, metabolic disorders, and drug metabolism, as it is a key breakdown product in the nicotinate and nicotinamide metabolism pathway.[1]
Q2: What are the main challenges in the mass spectrometry analysis of 4PY?
The primary challenge in the mass spectrometric analysis of 4PY is its propensity to form various adducts, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to the desired protonated molecule ([M+H]⁺). This can lead to a dilution of the signal of interest, complicate data interpretation, and compromise the accuracy of quantification.
Q3: What are the common adducts observed for 4PY in electrospray ionization mass spectrometry (ESI-MS)?
In positive ion ESI-MS, the most common adducts for 4PY (Monoisotopic Mass: 152.0586 g/mol ) are:
| Adduct Ion | Formula | Observed m/z |
| Protonated Molecule | [M+H]⁺ | 153.0659 |
| Sodium Adduct | [M+Na]⁺ | 175.0478 |
| Potassium Adduct | [M+K]⁺ | 191.0217 |
| Ammonium Adduct | [M+NH₄]⁺ | 170.0925 |
Troubleshooting Guide: Adduct Formation
Q4: I am observing a high abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts for 4PY. What are the potential causes and solutions?
High levels of sodium and potassium adducts are typically due to contamination from various sources. Here are the common causes and recommended solutions:
-
Cause 1: Contaminated Solvents and Reagents.
-
Solution: Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and reagents to minimize alkali metal contamination.
-
-
Cause 2: Leaching from Glassware.
-
Solution: Whenever possible, use polypropylene or other plastic vials and containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.
-
-
Cause 3: Contamination from Samples.
-
Solution: Biological samples can have high salt concentrations. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove excess salts before LC-MS analysis.
-
-
Cause 4: System Contamination.
-
Solution: If adduct formation is persistent, it may be due to salt buildup in the LC system or mass spectrometer ion source. Follow the manufacturer's instructions for cleaning the system components. A column wash with a low pH solution, such as 50/50 methanol/0.1% formic acid, can help reduce the absorption of alkali metal ions.[3]
-
Q5: How can I modulate the mobile phase to minimize adduct formation and enhance the [M+H]⁺ signal for 4PY?
Mobile phase modification is a powerful tool to control adduct formation. Here are two effective strategies:
-
Strategy 1: Lowering the Mobile Phase pH.
-
Explanation: Adding a small amount of a volatile acid, such as formic acid, to the mobile phase increases the concentration of protons. This drives the ionization equilibrium towards the formation of the protonated molecule ([M+H]⁺) over metal adducts.[4]
-
Recommendation: Start by adding 0.1% formic acid to your mobile phases.
-
-
Strategy 2: Using a Volatile Ammonium Salt.
-
Explanation: The addition of a volatile ammonium salt, such as ammonium acetate or ammonium formate, can help to suppress sodium adduct formation.[5] The ammonium ions compete with sodium and potassium ions for adduction to the analyte.
-
Recommendation: Add a low concentration of ammonium acetate (e.g., 0.5 mM) to the mobile phase.[5] Be aware that higher concentrations (1-5 mM) may cause ion suppression.[5]
-
Data Presentation
The following table provides illustrative data on the relative abundance of 4PY ion species under different mobile phase conditions. This data is intended to demonstrate the expected trends when applying the troubleshooting strategies mentioned above.
| Mobile Phase Condition | [M+H]⁺ Relative Abundance (%) | [M+Na]⁺ Relative Abundance (%) | [M+K]⁺ Relative Abundance (%) |
| Neutral (Water/Acetonitrile) | 40 | 50 | 10 |
| 0.1% Formic Acid | 85 | 12 | 3 |
| 5 mM Ammonium Acetate | 75 | 20 | 5 |
| 0.1% Formic Acid + 5 mM Ammonium Acetate | 90 | 8 | 2 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for 4PY Analysis with Adduct Control
This protocol is adapted from a published HPLC-UV method and optimized for LC-MS/MS with a focus on minimizing adduct formation.
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
[M+H]⁺: Precursor Ion: 153.1 m/z, Product Ion: (To be determined by infusion of a 4PY standard).
-
[M+Na]⁺ (for monitoring): Precursor Ion: 175.0 m/z.
-
-
Source Parameters: Optimize according to the instrument manufacturer's guidelines (e.g., capillary voltage, source temperature, gas flows).
-
Protocol 2: Sample Preparation from Plasma
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
Visualizations
Metabolic Pathway of this compound (4PY)
Caption: Biosynthesis of 4PY from Nicotinamide.
Troubleshooting Workflow for Adduct Formation
Caption: A stepwise approach to mitigating adduct formation.
References
- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 2. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 3. support.waters.com [support.waters.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. support.waters.com [support.waters.com]
improving extraction efficiency of N-Methyl-4-pyridone-3-carboxamide from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the extraction efficiency of N-Methyl-4-pyridone-3-carboxamide (NM4P3C) from complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting NM4P3C from biological samples?
A1: The primary methods for NM4P3C extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice depends on the sample matrix, required cleanliness of the final extract, and the downstream analytical technique (e.g., LC-MS/MS, HPLC-UV). SPE is often necessary for complex matrices like plasma to ensure extensive cleanup, while simple dilution may suffice for urine samples when using less sensitive ionization methods like APCI-MS/MS.[1][2]
Q2: How do the physicochemical properties of NM4P3C influence extraction?
A2: NM4P3C is an extremely weak basic (essentially neutral) and polar compound.[3] Its polarity means it has good solubility in aqueous solutions.[4] For reversed-phase SPE, a sorbent that provides sufficient retention for polar compounds is needed. For LLE, the pH of the aqueous phase is critical; keeping the analyte in its neutral form maximizes its partitioning into the organic solvent.[5]
Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of NM4P3C?
A3: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in LC-MS/MS bioanalysis.[6][7] To mitigate it, consider the following:
-
Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering endogenous components from the matrix.[1][2]
-
Optimize Chromatography: Adjust your HPLC method to achieve baseline separation of NM4P3C from co-eluting matrix components.
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1] If your instrument allows, testing with APCI may yield better results.
-
Dilute the Sample: For matrices like urine, a simple dilution can sometimes be sufficient to reduce the concentration of interfering substances.[1]
Q4: My NM4P3C recovery is consistently low. What is the first step in troubleshooting?
A4: The first and most critical step is to perform a fraction collection experiment to determine where the analyte is being lost.[8] Collect and analyze every fraction from your extraction process: the initial sample flow-through (load), each wash step, and the final elution. This will pinpoint whether the NM4P3C is not binding to the SPE sorbent, being prematurely stripped during the wash steps, or failing to elute from the cartridge.[8]
Extraction Method Performance
The following table summarizes typical performance characteristics of common extraction methods for NM4P3C from plasma and urine. Actual efficiencies can vary based on specific protocol optimization.
| Extraction Method | Matrix | Analyte Recovery | Matrix Effect Mitigation | Throughput | Key Considerations |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Good to Excellent (85-100%) | Excellent | Low to Medium | Requires method development (sorbent, wash, elution). Best for high-sensitivity assays.[1] |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Fair to Good (70-95%) | Good | Medium | Solvent selection and pH control are critical.[5] Risk of emulsion formation. |
| Protein Precipitation (PPT) | Plasma | Good (80-100%) | Poor to Fair | High | Fast and simple, but extracts are often "dirty," leading to significant matrix effects.[1][7] |
Troubleshooting Guide: Low Extraction Efficiency
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery: Analyte Lost in Load/Flow-through Fraction | 1. Incorrect SPE Sorbent: The sorbent's retention mechanism does not match NM4P3C's polar nature (e.g., using a highly nonpolar sorbent).[9] | 1. Select a more appropriate sorbent (e.g., a polar-enhanced reversed-phase or a mixed-mode cation exchange sorbent). |
| 2. Strong Sample Solvent: The solvent in which the sample is dissolved is too strong, preventing the analyte from binding to the sorbent.[8] | 2. Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading. | |
| 3. Incorrect pH: For ion-exchange SPE, the sample pH is not correct for charging the analyte and sorbent.[8] | 3. Adjust the sample pH to ensure the analyte is charged and will bind to the ion-exchange sorbent. | |
| 4. High Flow Rate: The sample is loaded too quickly, not allowing enough time for interaction between NM4P3C and the sorbent.[9] | 4. Decrease the sample loading flow rate to 1-2 mL/min. | |
| Low Recovery: Analyte Lost in Wash Fraction | 1. Wash Solvent is Too Strong: The wash solvent is eluting the NM4P3C along with the interferences.[8][10] | 1. Decrease the organic strength of the wash solvent. Test several weaker solvent compositions. |
| 2. Incorrect pH in Wash: The pH of the wash solvent is neutralizing the analyte, causing it to elute from an ion-exchange sorbent.[8] | 2. Ensure the pH of the wash solvent is consistent with the pH required for retention. | |
| Low Recovery: Analyte Not Found in Elution Fraction | 1. Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between NM4P3C and the sorbent.[9][10] | 1. Increase the organic strength of the elution solvent or use a stronger solvent. For ion-exchange, adjust the pH to neutralize the analyte or sorbent. |
| 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely desorb the analyte from the sorbent.[9][10] | 2. Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one. | |
| High Variability Between Replicates | 1. SPE Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, binding can be inconsistent.[9] | 1. Do not allow the cartridge to go dry before loading the sample. Re-condition if necessary. |
| 2. Inconsistent Flow Rates: Manual processing can lead to variations in flow rates between samples. | 2. Use a vacuum manifold or a positive pressure processor to ensure consistent flow rates for all steps.[9] | |
| 3. Sample Inhomogeneity: Particulate matter in the sample is clogging some cartridges but not others. | 3. Centrifuge or filter all samples prior to extraction to remove particulates.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline for a reversed-phase SPE cleanup. Optimization is recommended.
-
Sorbent Selection: Choose a polar-enhanced reversed-phase C18 or a polymeric sorbent suitable for polar analytes.
-
Conditioning: Condition the SPE cartridge (e.g., 100mg/3mL) with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.[9]
-
Sample Pre-treatment: Thaw plasma sample. To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Load: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of ~1 mL/min.
-
Wash 1 (Interference Elution): Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Wash 2 (Salt Removal): Wash the cartridge with 2 mL of deionized water to remove any remaining salts.
-
Elution: Elute the NM4P3C from the cartridge with 2 x 1 mL aliquots of 90:10 acetonitrile:methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol is designed to extract NM4P3C based on its polarity.
-
Sample Preparation: Centrifuge urine sample at 3,000 x g for 5 minutes to remove sediment.
-
pH Adjustment: To 1 mL of urine supernatant, add a buffer to adjust the pH to a neutral or slightly basic range (e.g., pH 7-8) to ensure NM4P3C is in its neutral form.
-
Extraction:
-
Add 4 mL of an appropriate organic solvent. Given NM4P3C's polarity, a more polar, water-immiscible solvent like ethyl acetate or a mixture such as dichloromethane:isopropanol (9:1 v/v) is a good starting point.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Visualized Workflows
General Extraction and Analysis Workflow
The following diagram illustrates the general workflow for the extraction and analysis of NM4P3C from biological samples.
Troubleshooting Logic for Low SPE Recovery
This decision tree helps diagnose the cause of low recovery in Solid-Phase Extraction.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. welch-us.com [welch-us.com]
- 10. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of N-Methyl-4-pyridone-3-carboxamide and N1-methyl-2-pyridone-5-carboxamide as NAD+ Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key terminal metabolites of Nicotinamide Adenine Dinucleotide (NAD+), N-Methyl-4-pyridone-3-carboxamide (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY). Emerging research has highlighted their significant roles in various physiological and pathological processes, moving them beyond their classical consideration as simple excretory products. This document synthesizes experimental data on their biochemical properties, metabolic pathways, and physiological effects to assist researchers in understanding their distinct and overlapping functions.
Biochemical and Physiological Properties: A Head-to-Head Comparison
Both 2PY and 4PY are generated from the breakdown of nicotinamide, a primary precursor for NAD+ synthesis through the salvage pathway.[1] Their formation is a crucial step in nicotinamide catabolism, particularly when NAD+ levels are replete. While structurally similar, recent evidence indicates that 4PY may possess more potent biological activity, particularly in the context of vascular inflammation.
| Feature | This compound (4PY) | N1-methyl-2-pyridone-5-carboxamide (2PY) |
| Primary Precursor | N1-methylnicotinamide (MNAM) | N1-methylnicotinamide (MNAM) |
| Key Synthesizing Enzyme | Aldehyde Oxidase[2] | Aldehyde Oxidase[2] |
| Association with Cardiovascular Disease (CVD) | Strongly associated with increased risk of major adverse cardiovascular events (MACE).[3] Promotes vascular inflammation by inducing VCAM-1 expression.[4] | Associated with increased MACE risk, but evidence suggests it may not directly induce vascular inflammation.[3][4] |
| Role as a Uremic Toxin | Considered a uremic toxin that accumulates in chronic kidney disease (CKD).[5] | Also classified as a uremic toxin with significantly elevated levels in CKD.[6][7] |
| Inhibition of PARP-1 | Less potent inhibitor compared to 2PY. | A known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses.[6][7] |
| Anti-fibrotic and Anti-inflammatory Activity | Shown to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts.[1] | Demonstrates potent anti-fibrotic and anti-inflammatory effects in a fibrotic kidney model, potentially through Akt inhibition.[1] |
Quantitative Data Summary
The following tables summarize the available quantitative data for 4PY and 2PY from various studies. These values highlight their circulating levels in different physiological and pathological states and their biochemical activity.
Table 1: Plasma Concentrations of 4PY and 2PY in Humans
| Condition | This compound (4PY) | N1-methyl-2-pyridone-5-carboxamide (2PY) | Reference |
| Healthy Subjects (Baseline) | 237 nM | 1,423 nM | [8] |
| Healthy Subjects | - | 0.83 ± 0.18 µM | [7] |
| Healthy Subjects (Fasting) | - | 1.3 - 4 µM | [6] |
| Healthy Subjects (Older, 50-90 years) | - | ~2.6-fold higher than young subjects | [6] |
| Chronic Kidney Disease (CKD) Patients | Significantly higher as renal function deteriorates. | Significantly higher as renal function deteriorates. Up to 40 µM. | [5][7] |
| Uremic Patients | - | Mean: 26.42 ± 21.56 µmol/L; Highest: 51.26 ± 23.60 µmol/L | [6] |
| Hemodialysis Patients | - | 6086 ng/mL (40 µmol/L) | [6] |
Table 2: Tissue Concentrations of 4PY and 2PY in a Uremic Rat Model
| Tissue | This compound (4PY) | N1-methyl-2-pyridone-5-carboxamide (2PY) | Reference |
| Liver | Significant elevation | Significant elevation | [9] |
| Lungs | Significant elevation | Significant elevation | [9] |
| Skeletal Muscles | Significant elevation | Significant elevation | [9] |
| Kidney | Statistically significant accumulation | Less pronounced accumulation | [9] |
| Heart | Statistically significant accumulation | Less pronounced accumulation | [9] |
Table 3: Biochemical Activity of 2PY
| Parameter | Value | Reference |
| IC50 for PARP-1 Inhibition | 8 µM | [6] |
Signaling and Experimental Workflow Diagrams
To visually represent the metabolic pathways and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key methodologies used in the study of 4PY and 2PY.
Quantification of 4PY and 2PY in Biological Samples via LC-MS/MS
This method allows for the sensitive and specific measurement of 4PY and 2PY in plasma, urine, and tissue homogenates.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated 2PY and 4PY). Vortex thoroughly to precipitate proteins.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer and follow with protein precipitation using methanol as described for plasma.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.[8][10]
2. LC-MS/MS Conditions:
-
Liquid Chromatography: Employ a reversed-phase C18 column or a HILIC column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration is typically used to elute the analytes.
-
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for 2PY and 4PY in multiple reaction monitoring (MRM) mode. For example, for 2PY, the transition m/z 153 → 110 can be used.[8]
-
Analysis of VCAM-1 Expression in Endothelial Cells
This protocol outlines the investigation of the effect of 4PY on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in cultured endothelial cells (e.g., HUVECs).
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Seed cells in multi-well plates and allow them to reach confluence.
-
Treat the cells with varying concentrations of 4PY (and 2PY as a control) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α) should be included.
2. RNA Isolation and RT-qPCR for VCAM-1 mRNA Expression:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in VCAM-1 mRNA expression.
3. Protein Extraction and Western Blotting for VCAM-1 Protein Expression:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for VCAM-1, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the VCAM-1 protein levels to a loading control (e.g., β-actin).[11]
Conclusion
The NAD+ metabolites this compound (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY) are emerging as important molecules with distinct biological activities beyond their role as simple metabolic byproducts. While both accumulate in conditions such as chronic kidney disease, 4PY has been more directly implicated in promoting vascular inflammation, a key process in the development of cardiovascular disease. Conversely, 2PY has been shown to be a more potent inhibitor of PARP-1 and may possess therapeutic potential in fibrotic conditions. The provided data and protocols offer a foundation for researchers to further investigate the nuanced roles of these metabolites in health and disease, paving the way for potential diagnostic and therapeutic applications.
References
- 1. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Niacin Revisited - Helpful or Harmful in Cardiac Health? - Rapamycin Longevity News [rapamycin.news]
- 4. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men [jstage.jst.go.jp]
- 9. Nicotinamide metabolites accumulate in the tissues of uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Elevated N-Methyl-4-pyridone-3-carboxamide Levels: A Comparative Analysis in Healthy and Diseased States
For Immediate Release
A comprehensive review of current literature reveals significantly elevated levels of N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), in individuals with cardiovascular and chronic kidney disease compared to healthy counterparts. This guide provides a detailed comparison of 4PY concentrations, experimental methodologies for its detection, and insights into its pathological signaling pathways for researchers, scientists, and drug development professionals.
This compound (4PY) is a breakdown product of excess niacin and has emerged as a potential biomarker and mediator in the pathogenesis of cardiovascular and renal diseases.[1][2][3] Understanding the quantitative differences in 4PY levels between healthy and diseased populations is crucial for advancing diagnostic and therapeutic strategies.
Comparative Analysis of 4PY Levels
Accumulating evidence demonstrates a clear distinction in 4PY concentrations between healthy individuals and those afflicted with certain chronic conditions. While plasma levels in healthy individuals are typically low, they are found to be several-fold higher in patients with advanced chronic kidney disease (CKD).[2][3] Similarly, elevated plasma levels of 4PY have been associated with an increased risk of major adverse cardiovascular events (MACE).
Below is a summary of reported 4PY levels in different populations. It is important to note that direct comparison of absolute concentrations across different studies should be done with caution due to variations in analytical methods and patient cohorts.
| Population Group | Matrix | Concentration (Mean ± SD) | Key Findings | Reference |
| Healthy Individuals | Urine | 7.12 ± 3.25 µmol/day | Baseline urinary excretion in a healthy population. | [4] |
| Patients with Cardiovascular Disease | Plasma | Not explicitly quantified in mean ± SD | Elevated levels are associated with an increased risk of MACE. | |
| Patients with Chronic Kidney Disease | Plasma & Urine | Significantly elevated | Levels are several-fold higher compared to healthy subjects and correlate with disease severity.[2][3] |
Experimental Protocols for 4PY Quantification
Accurate and reproducible quantification of 4PY is essential for clinical and research applications. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Experimental Protocol 1: Quantification of 4PY in Human Urine by HPLC-UV
This protocol provides a general framework for the determination of 4PY in urine samples.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to pellet any particulate matter.
- Dilute the supernatant with the mobile phase or a suitable buffer.
- Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC-UV Analysis:
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 10 mM potassium dihydrogenphosphate) and an organic modifier (e.g., acetonitrile) is typical. The pH of the buffer is adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid).
- Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
- Detection: UV detection is performed at a wavelength of approximately 260 nm.
- Quantification: A calibration curve is generated using standards of known 4PY concentrations. An internal standard may be used to improve accuracy.
Experimental Protocol 2: Quantification of 4PY in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 4PY in plasma.
1. Sample Preparation (Protein Precipitation):
- Thaw frozen plasma samples on ice.
- To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A reversed-phase C18 or similar column is used for separation.
- Mobile Phase: A gradient elution with two solvents (A: water with a small amount of acid, e.g., 0.1% formic acid; B: an organic solvent like acetonitrile or methanol with a small amount of acid) is typically employed.
- Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4PY are monitored.
- Quantification: An internal standard (ideally, a stable isotope-labeled version of 4PY) is added to the samples before protein precipitation to account for matrix effects and variations in instrument response. A calibration curve is constructed to determine the concentration of 4PY in the samples.
Signaling Pathways and Logical Relationships
The pathological effects of elevated 4PY levels are linked to the induction of vascular inflammation. A key mechanism involves the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).
Nicotinamide Metabolism to 4PY
Excess niacin from the diet or supplementation is metabolized in the liver. The pathway involves the conversion of nicotinamide to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form N-Methyl-2-pyridone-5-carboxamide (2PY) and 4PY.
4PY-Induced VCAM-1 Expression
Elevated levels of 4PY have been shown to induce the expression of VCAM-1 on the surface of endothelial cells. This promotes the adhesion of leukocytes to the vascular wall, a critical step in the development of atherosclerotic plaques and vascular inflammation.
Experimental Workflow for 4PY Analysis
The general workflow for analyzing 4PY in biological samples involves sample collection, preparation, instrumental analysis, and data processing.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-4-pyridone-3-carboxamide (4PY): A Novel Prognostic Biomarker for Cardiovascular Events
An In-depth Comparison with Established Cardiac Markers
Recent scientific evidence has identified N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), as a promising prognostic biomarker for Major Adverse Cardiovascular Events (MACE). This guide provides a comprehensive validation of 4PY, comparing its prognostic performance with established biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin T (hs-cTnT). This document is intended for researchers, scientists, and drug development professionals interested in novel cardiovascular biomarkers.
Prognostic Performance: 4PY in Cardiovascular Risk Stratification
A landmark study published in Nature Medicine has established a significant association between elevated plasma levels of 4PY and an increased risk of 3-year MACE in two large independent validation cohorts of patients with stable cardiac disease.[1] The study reported adjusted hazard ratios for 4PY, providing strong evidence for its prognostic utility.
For comparison, this guide includes hazard ratios for the established cardiac biomarkers NT-proBNP and hs-cTnT, derived from studies with similar patient populations. It is important to note that a direct head-to-head comparison of these biomarkers within the same patient cohort is not yet available in the current literature.
| Biomarker | Hazard Ratio (95% CI) per SD Increase | Patient Population | Primary Endpoint | Reference |
| This compound (4PY) | 1.89 (1.26–2.84) | U.S. Validation Cohort (n=2,331) | 3-year MACE | [1] |
| 1.99 (1.26–3.14) | European Validation Cohort (n=832) | 3-year MACE | [1] | |
| NT-proBNP | 1.412 (1.022–1.952) per doubling | Patients with intermediate coronary lesions | MACE (median follow-up 6.1 years) | [2] |
| 3.16 (1.64–6.09) for highest vs. lowest quartile | Community-based population | MACE (median follow-up 4.8 years) | [3] | |
| hs-cTnT | 1.50 (1.43–1.57) for elevated levels | Patients with stable Coronary Artery Disease | All-cause mortality | [1] |
| 1.44 (1.38–1.51) for elevated levels | Patients with stable Coronary Artery Disease | Cardiovascular events | [1] |
Mechanistic Insight: The Role of 4PY in Vascular Inflammation
The prognostic significance of 4PY is underscored by its mechanistic link to vascular inflammation, a key process in the development and progression of cardiovascular disease. The aforementioned study in Nature Medicine demonstrated that 4PY, at physiological concentrations, induces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1] This upregulation of VCAM-1 promotes the adhesion of leukocytes to the vascular wall, a critical step in the formation of atherosclerotic plaques.
Experimental Protocols: Quantification of 4PY in Human Plasma
The accurate and reproducible quantification of 4PY in biological matrices is crucial for its validation and clinical implementation as a biomarker. The standard method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation
A common and effective method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative, though not exhaustive, conditions for the analysis of 4PY. Method optimization and validation are essential for each laboratory.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 153.1 |
| Product Ion (m/z) | 136.1 |
| Collision Energy | Optimized for the specific instrument |
Conclusion
This compound (4PY) has emerged as a robust and mechanistically significant prognostic biomarker for major adverse cardiovascular events. Its performance, as indicated by hazard ratios from large cohort studies, is comparable to that of established cardiac markers like NT-proBNP and hs-cTnT. The direct link between 4PY and vascular inflammation provides a strong biological rationale for its prognostic value. The availability of reliable LC-MS/MS methods for its quantification further supports its potential for clinical application in cardiovascular risk stratification. Further research, including head-to-head comparative studies, will be crucial to fully delineate the clinical utility of 4PY in guiding patient management and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prognostic value of N-terminal Pro–B-Type natriuretic peptide in patients with intermediate coronary lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prognostic value of the plasma N-terminal pro-brain natriuretic peptide level on all-cause death and major cardiovascular events in a community-based population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-4-pyridone-3-carboxamide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4-PY). Intended for researchers, scientists, and drug development professionals, this document outlines the performance characteristics, experimental protocols, and underlying metabolic pathways relevant to the analysis of this significant nicotinamide metabolite.
Introduction
This compound (4-PY) is a primary metabolite of nicotinamide (a form of vitamin B3) and is involved in the nicotinate and nicotinamide metabolism pathway. The accurate quantification of 4-PY in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, nutritional research, and in understanding its potential role as a uremic toxin. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide presents a cross-validation of two commonly employed analytical techniques: HPLC-UV and LC-MS/MS.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized in the tables below. These tables provide a comparative overview of key validation parameters to aid in method selection.
Table 1: General Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific mass-to-charge ratios of precursor and fragment ions. |
| Sensitivity | Lower; typically in the picomole to nanomole range. | Higher; capable of detecting femtomole to attomole levels. |
| Speed | Generally longer run times. | Can offer faster analysis times with modern UPLC systems. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Application | Routine analysis, quality control, and quantification of higher concentration samples. | Trace-level quantification, analysis of complex matrices, and confirmatory analysis. |
Table 2: Quantitative Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | ~2 pmol (304 pg)[1] | Sub-nanogram/mL levels |
| Intra-assay Precision (%CV) | < 8% | < 15% |
| Inter-assay Precision (%CV) | < 8% | < 15% |
| Accuracy/Recovery | > 80% | 94.43% to 110.88%[2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below.
HPLC-UV Method for Urine Analysis
This protocol is adapted from a method for the simultaneous determination of nicotinamide and its metabolites.[1][3]
1. Sample Preparation (Salting-out Assisted Liquid/Liquid Extraction):
-
To 1 mL of urine, add an appropriate amount of an internal standard (e.g., isonicotinamide).
-
Add a salting-out agent (e.g., ammonium sulfate) to saturate the solution.
-
Extract the analytes with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Conditions:
-
Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)[1]
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 260 nm[1]
-
Injection Volume: 20 µL
-
Total Analysis Time: Approximately 15 minutes[1]
LC-MS/MS Method for Plasma Analysis
This protocol is based on a method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[2][4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., 6-chloronicotinamide).[2]
-
Add 200 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the sample and then centrifuge at high speed.
-
Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile/water, v/v).[2]
2. LC-MS/MS Conditions:
-
Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)[2]
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: For this compound (M4PY), monitor the transition of the protonated molecular ion m/z 153 to a specific product ion, for example, m/z 136.[2]
Mandatory Visualization
Nicotinamide Metabolism Pathway
The following diagram illustrates the metabolic pathway from nicotinamide to its excretion products, including this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of N-Methyl-4-pyridone-3-carboxamide in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD+). Understanding the species-specific differences in the metabolism and excretion of 4PY is crucial for preclinical studies and drug development, particularly in toxicology and pharmacology. This document summarizes key quantitative data, details experimental protocols for its measurement, and visualizes its metabolic pathway.
Quantitative Analysis of this compound and Related Metabolites in Urine
The urinary excretion of this compound (4PY) and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY), exhibits significant variation across different species. This divergence is largely attributed to differences in the activity of aldehyde oxidase, the enzyme responsible for their formation from the precursor N1-methylnicotinamide (MNA). The following table summarizes the urinary excretion levels of these metabolites in humans, rats, and mice.
| Species | Metabolite | Urinary Excretion Level | Key Observations | Reference |
| Human | 4PY | 7.12 ± 3.25 µmol/day | 2PY is the major metabolite, with excretion being about nine times higher than 4PY. | [1] |
| 2PY | ~64 µmol/day (calculated from ratio) | [1] | ||
| MNA | ~28.5 µmol/day (calculated from ratio) | [1] | ||
| Rat | 4PY | Major metabolite under physiological conditions. | 4PY is the predominant metabolite of nicotinamide in rats. | [1] |
| 2PY | Ratio of 2PY/4PY is approximately 0.08. | The ratio of 2PY to 4PY excretion increases significantly after a high dose of MNA. | ||
| MNA | - | |||
| Mouse | 4PY | Present in urine. | Nicotinamide N-oxide is also a major nicotinamide catabolite in mice, unlike in humans and rats. | |
| 2PY | Present in urine. | |||
| MNA | Present in urine. | |||
| Monkey (Rhesus) | 4PY | Detected in urine. | Qualitative and semi-quantitative data indicate the presence of 4PY as a metabolite of nicotinic acid. | [2] |
| 2PY | Detected in urine. | [2] | ||
| MNA | Detected in urine. | [2] | ||
| Rabbit | 4PY | Metabolism of nicotinic acid has been studied, but specific quantitative data for 4PY is not readily available. | [3][4] | |
| Swine | 4PY | Biosynthesis of 4PY has been studied in swine liver, but quantitative excretion data is not readily available. | [3][5] |
Note: The quantitative values can vary based on factors such as diet, age, and analytical methodology. The provided data serves as a comparative reference.
Metabolic Pathway of this compound
The formation of 4PY is a key step in the catabolism of nicotinamide. The pathway involves the methylation of nicotinamide to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form either 4PY or 2PY. The following diagram illustrates this metabolic conversion.
Caption: Nicotinamide is methylated to MNA, which is then oxidized by Aldehyde Oxidase to 4PY and 2PY.
Experimental Protocols
Accurate quantification of this compound and its related metabolites is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Nicotinamide Metabolites
This method allows for the simultaneous determination of nicotinamide, 2PY, and 4PY in biological samples like urine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm I.D., 7 µm particle size).
-
Mobile Phase: A mixture of 10 mM potassium dihydrogenphosphate and acetonitrile (e.g., 96:4, v/v), with the pH adjusted to 3.0 using phosphoric acid.
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: UV detection at a wavelength of 260 nm.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter and then can be directly injected or diluted with the mobile phase.
-
Internal Standard: An internal standard, such as isonicotinamide, is often used for improved quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nicotinamide Metabolites
LC-MS/MS offers higher sensitivity and specificity for the analysis of nicotinamide metabolites, especially in complex matrices like plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase or HILIC column suitable for the separation of polar analytes.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases, often with an additive like formic acid to improve ionization. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry Detection: Operated in the positive ion mode using Selected Reaction Monitoring (SRM) for specific transitions of the analytes and internal standards.
-
Example Transitions:
-
4PY: Monitoring the transition of the protonated molecular ion to a specific product ion.
-
2PY: Monitoring the transition of the protonated molecular ion to a specific product ion.
-
MNA: Monitoring the transition of the protonated molecular ion to a specific product ion.
-
-
-
Sample Preparation: Plasma or urine samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in a suitable solvent before injection. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.
-
Internal Standard: A stable isotope-labeled internal standard for each analyte is ideal for the most accurate quantification.
The provided protocols are a general guide. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the study.
References
- 1. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOSYNTHESIS this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of nicotinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
Assessing the Clinical Relevance of Elevated N-Methyl-4-pyridone-3-carboxamide (4PY): A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Methyl-4-pyridone-3-carboxamide (4PY) with other key biomarkers in assessing cardiovascular risk, particularly in the context of chronic kidney disease (CKD). This document outlines the clinical significance of elevated 4PY, its metabolic pathway, and a comparative analysis of its performance against established and related biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound (4PY) and its Clinical Significance
This compound (4PY) is a terminal metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD+). Recent studies have brought the clinical relevance of 4PY to the forefront, identifying it as a potential uremic toxin and a biomarker for adverse clinical outcomes. Elevated plasma concentrations of 4PY have been strongly associated with an increased risk of major adverse cardiovascular events (MACE), especially in individuals with chronic kidney disease (CKD).[1][2] Its accumulation in CKD is attributed to impaired renal clearance.[3] The growing body of evidence suggests that 4PY is not merely a passive indicator of renal dysfunction but may actively contribute to the pathophysiology of cardiovascular disease, making its accurate assessment a subject of intensive research.
The Metabolic Pathway of 4PY
4PY is a downstream product of the NAD+ salvage pathway. When NAD+ is consumed in various cellular processes, nicotinamide is released. This nicotinamide is then methylated to N1-methylnicotinamide, which is further oxidized to either N-Methyl-2-pyridone-5-carboxamide (2PY) or 4PY. The balance between 2PY and 4PY formation can be influenced by genetic factors, such as variants in the ACMSD gene. Both 2PY and 4PY are also linked to increased cardiovascular risk.[3]
Figure 1: Simplified NAD+ Metabolism Pathway to 2PY and 4PY.
Comparative Analysis of 4PY and Other Cardiovascular Risk Biomarkers in CKD
The clinical utility of a biomarker is best assessed by comparing its performance against existing markers. In the context of cardiovascular risk in CKD, 4PY is evaluated alongside traditional markers like creatinine and other uremic toxins such as indoxyl sulfate and p-cresyl sulfate.
Data Presentation: Biomarker Comparison
| Biomarker | What it Indicates | Typical Concentration (Healthy) | Typical Concentration (Advanced CKD) | Prognostic Value for MACE in CKD |
| 4PY | NAD+ catabolism, Uremic toxin | Low nanomolar range | Several-fold higher than healthy individuals[1] | Emerging evidence suggests a strong association with increased risk.[1][3] |
| 2PY | NAD+ catabolism, Uremic toxin | Low nanomolar range | Several-fold higher than healthy individuals[1] | Also associated with increased cardiovascular risk.[3] |
| Creatinine | Muscle metabolism, Renal function | ~0.6 - 1.2 mg/dL | Significantly elevated | Established but limited prognostic value for MACE beyond indicating renal dysfunction.[4] |
| Indoxyl Sulfate | Gut-derived uremic toxin | Low micromolar range | Markedly elevated[5] | Associated with progression of CKD and cardiovascular events.[6] |
| p-Cresyl Sulfate | Gut-derived uremic toxin | Low micromolar range | Markedly elevated[5] | Independently predicts new heart failure events and mortality.[6] |
Note: Specific concentration ranges can vary based on the analytical method and patient population.
While creatinine is a cornerstone for diagnosing and staging CKD, its utility as a direct predictor of cardiovascular events can be limited. Uremic toxins like indoxyl sulfate and p-cresyl sulfate have gained attention for their association with adverse outcomes in CKD.[6] Recent studies suggest that 4PY and 2PY may provide additional prognostic information, independent of traditional risk factors.[3] However, more head-to-head comparative studies are needed to definitively establish the superiority of 4PY over or in combination with other biomarkers.
Experimental Protocols for Measuring 4PY
The accurate quantification of 4PY in biological matrices, primarily plasma and serum, is crucial for its clinical evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Key Experiment: Quantification of 4PY in Human Plasma using LC-MS/MS
Objective: To accurately measure the concentration of 4PY in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 4PY) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for 4PY.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for 4PY and its internal standard are monitored. For 4PY (protonated molecule [M+H]⁺ at m/z 153.1), a characteristic product ion is selected for quantification (e.g., m/z 136.1).[7]
-
Data Analysis: The concentration of 4PY in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4PY.
-
Figure 2: Experimental Workflow for 4PY Quantification by LC-MS/MS.
Proposed Mechanism of 4PY-Induced Vascular Inflammation
Emerging evidence suggests that 4PY may directly contribute to cardiovascular pathology by promoting vascular inflammation. One proposed mechanism involves the upregulation of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells. This increased expression of VCAM-1 facilitates the adhesion of leukocytes to the blood vessel wall, a critical early step in the development of atherosclerosis.
Figure 3: Proposed Mechanism of 4PY-Induced Vascular Inflammation.
Conclusion and Future Directions
Elevated this compound is a promising biomarker for cardiovascular risk assessment, particularly in the high-risk CKD population. Its role as a potential uremic toxin that actively participates in vascular inflammation warrants further investigation. While current data are compelling, large-scale prospective studies are needed to directly compare the prognostic value of 4PY with other established and emerging biomarkers. Standardization of analytical methods for 4PY measurement will also be crucial for its broader clinical implementation. For drug development professionals, the metabolic pathway of 4PY and its downstream inflammatory effects may represent novel therapeutic targets for mitigating cardiovascular risk in CKD.
References
- 1. High Concentrations of Circulating 2PY and 4PY-Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease [mdpi.com]
- 3. Cardiovascular burden associated with uremic toxins in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum creatinine levels, traditional cardiovascular risk factors and 10-year cardiovascular risk in Chinese patients with hypertension [frontiersin.org]
- 5. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-bound uremic toxins predict HF events and death in patients with CKD - Medical Conferences [conferences.medicom-publishers.com]
- 7. researchgate.net [researchgate.net]
Niacin Supplementation and its Impact on N-Methyl-4-pyridone-3-carboxamide (4-Py) Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Recent research has brought increased attention to the metabolic byproducts of niacin (Vitamin B3) supplementation, particularly N-Methyl-4-pyridone-3-carboxamide (4-Py). Elevated levels of 4-Py, along with its isomer N-methyl-2-pyridone-5-carboxamide (2-Py), have been associated with an increased risk of major adverse cardiovascular events (MACE)[1][2][3][4][5]. This guide provides a comparative analysis of how different forms of Vitamin B3 supplementation affect 4-Py levels, supported by available experimental data. It also details the methodologies used to quantify this metabolite.
Quantitative Data on 4-Py Levels in Response to Supplementation
The following table summarizes key findings from studies investigating the impact of niacin and its alternatives on 4-Py levels.
| Supplement/Intervention | Dosage | Study Population | Matrix | Key Findings | Reference |
| Self-selected food intake (Baseline) | Varied daily intake | Healthy Japanese female students | Urine | Average daily urinary excretion of 4-Py was 7.12 ± 3.25 μmol/day. A positive correlation (r = 0.529) was observed between daily niacin equivalent intake and 4-Py excretion. | Shibata and Matsuo, 1989[6][7] |
| Nicotinamide | 300 mg (single oral dose) | Healthy adult subjects | Plasma & Urine | Nicotinamide administration led to a more pronounced increase in the excretion of N1-methyl-2-pyridone-5-carboxamide (2-Py) compared to nicotinic acid. While 4-Py was not the primary focus, the study highlights differential metabolism between niacin forms. | [8] |
| Nicotinamide Riboside (NR) | 1 g/day for 10 weeks | Older adults with mild cognitive impairment | Blood | A greater than 10-fold increase in this compound (Me4Py) was observed. | |
| Nicotinamide Mononucleotide (NMN) | 250 mg/day for 12 weeks | Older adults | Blood | Increased blood levels of 4-Py were reported. |
Comparative Analysis of Niacin Alternatives
The primary alternatives to standard niacin (nicotinic acid) supplementation are other forms of vitamin B3, such as nicotinamide, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN).
-
Nicotinic Acid vs. Nicotinamide: While both forms of niacin can lead to the formation of 4-Py, the metabolic pathways differ. Studies in rats suggest that at physiological doses, the primary catabolite of niacin is 4-Py. However, with excess nicotinic acid, nicotinuric acid is the major catabolite, whereas with excess nicotinamide, N1-methylnicotinamide (a precursor to 2-Py and 4-Py) is the major catabolite[9]. Human studies have shown that nicotinamide leads to a greater excretion of 2-Py compared to nicotinic acid, suggesting that the choice of niacin supplement can influence the profile of its metabolites[8].
-
Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN): These NAD+ precursors have gained popularity as alternatives to niacin. Emerging evidence from clinical trials indicates that supplementation with both NR and NMN leads to a significant increase in 4-Py levels. This suggests that increased NAD+ turnover, regardless of the precursor, results in the production of these downstream metabolites.
Signaling Pathways and Experimental Workflows
To visualize the metabolic processes and experimental procedures involved in the analysis of 4-Py, the following diagrams are provided.
Experimental Protocols
Simultaneous Micro-determination of Nicotinamide and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This method, adapted from Shibata et al. (1988), allows for the simultaneous quantification of nicotinamide, 2-Py, and 4-Py in biological samples[10].
1. Sample Preparation (Urine):
-
Urine samples are centrifuged to remove any precipitates.
-
The supernatant is diluted with the mobile phase as required for analysis.
2. Chromatographic Conditions:
-
Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), with the pH adjusted to 3.0 using concentrated phosphoric acid.
-
Flow Rate: 1.0 ml/min
-
Detection: UV detector set at 260 nm.
-
Internal Standard: Isonicotinamide can be used as an internal standard to ensure accuracy.
3. Quantification:
-
The concentration of 4-Py is determined by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of purified 4-Py.
Note: For plasma samples, a deproteinization step, for example with acetonitrile, is necessary prior to injection into the HPLC system[11]. More recent and sensitive methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, which offers higher specificity and lower detection limits[12].
Conclusion
The available evidence indicates that supplementation with various forms of vitamin B3, including niacin, nicotinamide, NR, and NMN, leads to an increase in the metabolic byproduct 4-Py. The magnitude of this increase appears to be dose-dependent. Given the emerging association of elevated 4-Py with cardiovascular risk, further research is warranted to fully understand the clinical implications of 4-Py generation following supplementation with different niacin-related compounds. Researchers and drug development professionals should consider monitoring 4-Py levels in clinical trials involving niacin and its derivatives to better assess their overall safety and metabolic effects.
References
- 1. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. High Niacin Levels Linked to Major CV Events | MDedge [mdedge.com]
- 6. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Biological Activities of N-Methyl-4-pyridone-3-carboxamide and its Precursors in Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin, and its direct precursor, N-methylnicotinamide (MNA). Recent studies have illuminated the contrasting roles of these molecules in the pathogenesis of vascular inflammation, a key process in cardiovascular disease. This document summarizes key experimental findings, details relevant methodologies, and visualizes the pertinent biological pathways to inform future research and drug development efforts.
Contrasting Biological Activities: Pro-inflammatory vs. Anti-inflammatory
Experimental evidence reveals a stark contrast in the biological effects of 4PY and its precursor MNA on the vascular endothelium. While 4PY has been identified as a pro-inflammatory agent that promotes vascular inflammation, MNA is generally considered to have anti-inflammatory and vasoprotective properties.[1][2][3][4][5]
A pivotal study demonstrated that physiological levels of 4PY, but not its structural isomer N1-methyl-2-pyridone-5-carboxamide (2PY), induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and promote leukocyte adherence to the vascular endothelium in mice.[1][6] VCAM-1 is a critical adhesion molecule that facilitates the recruitment of immune cells to the vessel wall, a hallmark of early-stage atherosclerosis.[1][2][6] In contrast, MNA has been shown to exert anti-thrombotic and anti-inflammatory effects, in part by promoting the production of the vasodilator and anti-platelet agent prostacyclin.[5] Furthermore, MNA has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[1]
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative findings from a comparative in vivo study on the effects of 4PY and its isomer 2PY on vascular inflammation. A direct quantitative comparison with MNA from the same study is not available; however, the opposing qualitative effects are well-documented.
| Compound | Biological Effect | Metric | Result | Species | Reference |
| This compound (4PY) | Induction of VCAM-1 Expression | Endothelial VCAM-1 Protein (Mean Pixelwise H-score) | ~2.5-fold increase vs. vehicle | Mouse | [6] |
| Leukocyte Adhesion | Adherent Leukocytes (per field) | ~3-fold increase vs. vehicle | Mouse | [6] | |
| N1-methyl-2-pyridone-5-carboxamide (2PY) | Induction of VCAM-1 Expression | Endothelial VCAM-1 Protein (Mean Pixelwise H-score) | No significant change vs. vehicle | Mouse | [6] |
| Leukocyte Adhesion | Adherent Leukocytes (per field) | No significant change vs. vehicle | Mouse | [6] | |
| N-methylnicotinamide (MNA) | Anti-inflammatory Effect | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | Documented, but direct quantitative comparison with 4PY is lacking. | Various (in vitro/in vivo) | [1][4] |
| Anti-thrombotic Activity | Dose-dependent thrombolytic response | Demonstrated in vivo | Rat | [5] |
Signaling Pathways and Experimental Workflow
The metabolic conversion of niacin and the subsequent signaling cascade leading to vascular inflammation are critical for understanding the differential effects of its metabolites.
Caption: Metabolic conversion of excess niacin to MNA, 2PY, and 4PY, and the subsequent pro-inflammatory cascade initiated by 4PY.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the biological activities of 4PY and its precursors.
In Vivo Mouse Model of Vascular Inflammation
-
Animal Model: C57BL/6J mice are commonly used.
-
Compound Administration: this compound (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY) are dissolved in a vehicle (e.g., sterile saline). Mice receive intraperitoneal injections of the compounds or vehicle control at specified intervals (e.g., 0, 2, and 4 hours) to maintain elevated circulating levels.[6]
-
Tissue Collection: After a set duration (e.g., 6 hours after the first injection), mice are euthanized, and aortic tissue is harvested for analysis.[6]
Immunohistochemical Analysis of VCAM-1 Expression
-
Tissue Preparation: Harvested aortas are fixed (e.g., in 4% paraformaldehyde), embedded in paraffin, and sectioned.
-
Staining: Sections are incubated with a primary antibody against VCAM-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A chromogen is then added to visualize the location of VCAM-1 expression.
-
Quantification: The intensity of VCAM-1 staining in the endothelium is quantified using image analysis software to generate a pixel-wise H-score.[6]
Intravital Microscopy for Leukocyte Adhesion
-
Surgical Preparation: A specific vascular bed (e.g., auricular venules) is surgically exposed in an anesthetized mouse.
-
Imaging: The microcirculation is visualized using an intravital microscope.
-
Quantification: The number of leukocytes adhering to the venular endothelium is counted over a defined area and time period to assess the extent of leukocyte adhesion.[6]
Caption: Workflow for in vivo studies of vascular inflammation induced by niacin metabolites.
Conclusion
The available evidence strongly indicates that this compound (4PY) and its precursor N-methylnicotinamide (MNA) have opposing effects on vascular inflammation. 4PY acts as a pro-inflammatory molecule by inducing VCAM-1 expression and promoting leukocyte adhesion to the endothelium. In contrast, MNA exhibits anti-inflammatory and vasoprotective properties. These findings have significant implications for understanding the cardiovascular risks associated with excess niacin intake and for the development of novel therapeutic strategies targeting vascular inflammation. Further research is warranted to elucidate the precise molecular mechanisms underlying the pro-inflammatory effects of 4PY and to explore the therapeutic potential of MNA and its derivatives in cardiovascular disease.
References
- 1. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]
- 2. Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research [lerner.ccf.org]
- 3. Niacin, When Broken Down by the Body, Can Spur Inflammation | tctmd.com [tctmd.com]
- 4. 1-Methylnicotinamide (1-MNA) inhibits the activation of the NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Methyl-4-pyridone-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling N-Methyl-4-pyridone-3-carboxamide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| CAS Number | 769-49-3 | |
| Storage Temperature | Store at < -15°C | [1] |
| Water Solubility | 115 g/L (Predicted) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a potentially toxic compound and an irritant.[2][3] It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (Nitrile gloves are a suitable choice for incidental contact). | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects against contamination of clothing and skin. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of dust or vapors.[4][5][6][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials.
-
Verify that an eyewash station and safety shower are readily accessible.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]
-
Use a spatula or other suitable tool to handle the solid material, avoiding the creation of dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Experimental Use:
-
Keep all containers of the compound tightly sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.
4. Spill Management:
-
In the event of a small spill, evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent materials) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[7][8][9] Do not dispose of this chemical down the drain.
Emergency First Aid Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 769-49-3 | FM30065 [biosynth.com]
- 2. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]
- 3. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. targetmol.com [targetmol.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
